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  • Product: 4-(Bromomethyl)nonane
  • CAS: 1497343-76-6

Core Science & Biosynthesis

Foundational

4-(Bromomethyl)nonane: Structural Dynamics, Synthesis, and Advanced Applications

A Comprehensive Technical Guide for Researchers and Drug Development Professionals Executive Summary 4-(Bromomethyl)nonane (CAS: 1497343-76-6), systematically identified as 1-bromo-2-propylheptane, is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-(Bromomethyl)nonane (CAS: 1497343-76-6), systematically identified as 1-bromo-2-propylheptane, is a highly specialized, branched primary alkyl halide. Serving as a critical lipophilic building block, it bridges the gap between synthetic organic chemistry, advanced material science, and surfactant engineering. This whitepaper provides an in-depth mechanistic analysis of its synthesis, structural advantages, and downstream applications. By leveraging its unique "swallowtail" steric profile, researchers can engineer advanced amine oxide surfactants and highly soluble polymer semiconductors.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-(bromomethyl)nonane is essential for predicting its behavior in non-polar solvents and its reactivity as an electrophile in substitution reactions [1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 4-(Bromomethyl)nonane
Common Synonym 1-Bromo-2-propylheptane
CAS Number 1497343-76-6
Molecular Formula C₁₀H₂₁Br
Molecular Weight 221.18 g/mol
Exact Mass 220.08266 Da
XLogP3 (Lipophilicity) 5.2
Topological Polar Surface Area 0 Ų
Rotatable Bonds 7
Physical State Colorless to light yellow liquid

Structural Dynamics: The "Swallowtail" Advantage

As a Senior Application Scientist, it is crucial to understand why 1-bromo-2-propylheptane is selected over linear analogs (e.g., 1-bromodecane) or shorter-branched variants (e.g., 1-bromo-2-ethylhexane). The causality lies in its specific steric geometry:

  • Polymer Semiconductors: In the synthesis of conjugated polymers (such as TRTzOR-based thiazole/thiophene polymers), long linear alkyl chains promote solubility but induce excessive interchain intercalation, which disrupts the π−π stacking required for charge mobility. The 2-propylheptyl chain provides an extended "swallowtail" branch. This specific architecture fine-tunes the free volume between polymer backbones, pushing them just far enough apart to maintain solubility in eco-friendly, non-halogenated solvents without destroying the charge transport networks [3].

  • Surfactant Engineering: In interfacial chemistry, the bulky 2-propylheptyl tail prevents the formation of rigid lamellar phases in aqueous systems. When converted to an amine oxide, this branching disrupts close packing at the air-water interface, promoting rapid micellization, lower dynamic surface tension, and exceptional foam-boosting properties [2].

Synthetic Methodology: Precision Bromination

The primary synthetic route to 4-(bromomethyl)nonane is the bromination of its corresponding alcohol, 2-propylheptanol.

Mechanistic Causality: PBr₃ vs. HBr

While industrial hydrobromic acid (HBr) methods exist, they require harsh conditions (e.g., sulfuric acid at ~110 °C)[4]. Because the starting material contains a β -branch (a methine carbon at C2), high-temperature acidic conditions often trigger hydride shifts, leading to tertiary carbocation rearrangements and isomeric impurities.

To ensure maximum isomeric purity, we utilize Phosphorus Tribromide (PBr₃) in the presence of an acid scavenger (pyridine). This locks the reaction into a strict SN​2 pathway operating at mild temperatures, bypassing carbocation formation entirely.

SynthesisWorkflow SM 2-Propylheptanol (Precursor) Int Alkyl Phosphite Intermediate SM->Int 0-5 °C, Dropwise Reagent PBr3 / Pyridine (Brominating Agent) Reagent->Int Prod 4-(Bromomethyl)nonane (Target Molecule) Int->Prod SN2 Displacement Room Temp to Reflux Waste H3PO3 (Aqueous Waste) Int->Waste Aqueous Workup

Reaction workflow for the synthesis of 4-(bromomethyl)nonane via PBr3 bromination.

Experimental Protocol: Synthesis of 4-(Bromomethyl)nonane

Self-Validating System: This protocol incorporates internal checkpoints (TLC Rf divergence and pH validation) to guarantee reaction completion and product stability prior to distillation.

  • Step 1: Setup & Acid Scavenging. In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 2-propylheptanol (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL). Add pyridine (0.1 eq, 10 mmol). Causality: Pyridine neutralizes the HBr byproduct generated during phosphite formation, preventing acid-catalyzed elimination (yielding 2-propylheptene).

  • Step 2: Reagent Addition. Cool the reaction vessel to 0–5 °C using an ice-water bath. Add PBr₃ (0.4 eq, 40 mmol) dropwise via a syringe pump over 30 minutes. Causality: Slow addition controls the highly exothermic formation of the alkyl phosphite intermediate, preventing thermal degradation.

  • Step 3: Propagation & Validation. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Complete consumption of the alcohol (Rf ~0.3, KMnO₄ active) and the appearance of a non-polar spot (Rf ~0.8) confirms SN​2 completion.

  • Step 4: Quenching & Workup. Slowly pour the mixture into 100 mL of ice-cold water to hydrolyze unreacted PBr₃. Separate the organic layer. Wash with saturated NaHCO₃ (2 x 50 mL).

    • Validation Checkpoint: Test the aqueous wash with pH paper. A pH of ~8 confirms the complete neutralization of acidic byproducts, ensuring the bromide will not degrade during distillation.

  • Step 5: Purification. Wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the target compound as a clear liquid.

Downstream Application Workflows

The primary utility of 4-(bromomethyl)nonane lies in its role as a highly reactive electrophile for nucleophilic substitution, facilitating two major industrial pathways [2, 3].

DownstreamApps Core 4-(Bromomethyl)nonane Sub1 Nucleophilic Substitution (Dimethylamine) Core->Sub1 Amination Sub2 Stille/Suzuki Coupling (Thiophene Alkylation) Core->Sub2 Alkylation App1 Amine Oxide Surfactants (Wetting Agents) Sub1->App1 Oxidation (H2O2) App2 Polymer Semiconductors (Organic Electronics) Sub2->App2 Polymerization

Downstream application pathways of 4-(bromomethyl)nonane in surfactants and electronics.

Pathway A: Amine Oxide Surfactants

Reacting 4-(bromomethyl)nonane with an excess of dimethylamine in a pressurized vessel drives a nucleophilic substitution, yielding N,N-dimethyl-2-propylheptan-1-amine. Subsequent oxidation of this tertiary amine using aqueous hydrogen peroxide (H₂O₂) produces an amine oxide surfactant. The resulting molecule exhibits superior wetting dynamics compared to linear equivalents [2].

Pathway B: Alkylation for Polymer Semiconductors

In organic electronics, 4-(bromomethyl)nonane is utilized to alkylate thiophene or thiazole monomers prior to Stille or Suzuki cross-coupling. The bromide undergoes nucleophilic aromatic substitution with stannylated or boronic-acid-functionalized heterocycles. The resulting 2-propylheptyl-functionalized monomers are polymerized to create high-performance, solution-processable semiconductors [3].

Analytical Characterization Standards

To guarantee the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz): The defining signature is a distinct doublet at δ 3.35 - 3.45 ppm (2H, -CH₂ Br). The splitting into a doublet (caused by the adjacent C2 methine proton) definitively proves the primary bromide structure. The absence of a singlet in the 1.5-2.0 ppm range confirms that no tertiary carbocation rearrangement occurred.

  • GC-MS (EI): The mass spectrum must display a characteristic parent ion isotopic cluster at m/z 220 and 222 in a strict 1:1 ratio, confirming the presence of the ⁷⁹Br and ⁸¹Br isotopes. A prominent fragment at m/z 141 ([M-Br]⁺) validates the intact branched alkyl chain.

References

  • "4-(Bromomethyl)nonane | C10H21Br | CID 66050301", PubChem - National Institutes of Health, [Link]

  • "Polymer semiconductors incorporating head-to-head linked 4-alkoxy-5-(3-alkylthiophen-2-yl)thiazole", PMC - National Institutes of Health, [Link]

  • "2-PROPYL-1-HEPTANOL CAS 10042-59-8", LookChem, [Link]

Exploratory

1H NMR and 13C NMR spectral data for 4-(Bromomethyl)nonane

Structural Elucidation of 4-(Bromomethyl)nonane: A Comprehensive 1 H and 13 C NMR Technical Guide Executive Summary In the realm of synthetic organic chemistry and drug development, the precise structural verification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 4-(Bromomethyl)nonane: A Comprehensive 1 H and 13 C NMR Technical Guide

Executive Summary

In the realm of synthetic organic chemistry and drug development, the precise structural verification of alkyl halide intermediates is paramount. 4-(Bromomethyl)nonane (Molecular Formula: C 10​ H 21​ Br) is a branched aliphatic halide characterized by a nonane backbone with a bromomethyl substituent at the C4 position[1]. Because the C4 carbon is bonded to four different groups (a propyl group, a pentyl group, a hydrogen atom, and a bromomethyl group), it constitutes a stereocenter. This whitepaper provides a rigorous, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 4-(bromomethyl)nonane, detailing the causality behind chemical shifts, advanced coupling dynamics (such as diastereotopicity), and a self-validating experimental protocol designed for maximum reproducibility.

Theoretical Grounding & Structural Dynamics

As an Application Scientist, it is critical to move beyond merely listing chemical shifts and instead analyze the physical chemistry driving the spectral output. The NMR profile of 4-(bromomethyl)nonane is governed by three primary factors:

  • Electronegativity and the Heavy Atom Effect: The highly electronegative bromine atom exerts a strong inductive electron-withdrawing effect ( −I effect). This significantly deshields the directly attached carbon (C10) and its associated protons, shifting their resonance downfield compared to the bulk aliphatic chain.

  • Chiral Induction and Diastereotopicity: Because C4 is a chiral center, the two protons on the adjacent bromomethyl group (-CH 2​ Br) reside in magnetically non-equivalent environments. They are diastereotopic. Instead of a simple doublet, these protons typically present as an ABX spin system —two distinct doublets of doublets—due to geminal coupling ( 2J ) with each other and vicinal coupling ( 3J ) with the C4 methine proton.

  • Aliphatic Anisotropy: The extended propyl and pentyl chains create a dense "methylene envelope" in the upfield region (1.2–1.5 ppm), requiring high-resolution magnetic fields and 2D correlation techniques to fully deconvolute.

Standardized Experimental Protocol

To ensure a self-validating system where data integrity is inherently proven by the workflow, the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 15–20 mg of high-purity 4-(bromomethyl)nonane[1] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Transfer the solution to a precision 5 mm NMR tube.

  • Probe Tuning and Matching (Self-Validation Check 1): Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a Broadband Observe (BBO) probe. Manually or automatically tune and match the probe for 1 H and 13 C frequencies. Causality: This minimizes reflected RF power, ensuring the 90∘ pulse width is accurate, which is critical for maximizing the Signal-to-Noise Ratio (SNR) and ensuring quantitative integration.

  • Locking and Shimming (Self-Validation Check 2): Lock the spectrometer to the deuterium frequency of CDCl 3​ . Execute gradient shimming (e.g., TopShim). Causality: A highly homogeneous B0​ field is mandatory to resolve the fine J -coupling of the diastereotopic ABX system. Poor shimming will blur these critical structural markers into a broad multiplet.

  • 1 H NMR Acquisition: Execute a standard 1D proton sequence (zg30). Parameters: 16 scans, relaxation delay ( D1​ ) of 2.0 seconds, spectral width of 20 ppm, and 64k data points.

  • 13 C NMR Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Parameters: 512–1024 scans (depending on concentration), D1​ of 2.0 seconds.

Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (Maximize RF Efficiency) A->B C Locking & Gradient Shimming (Ensure B0 Homogeneity) B->C D 1H NMR Acquisition (zg30, ns=16, d1=2s) C->D E 13C NMR Acquisition (zgpg30, ns=512, d1=2s) C->E F Data Processing & FT (Phase/Baseline Correction) D->F E->F

Figure 1: Standardized NMR sample preparation and acquisition workflow.

Spectral Data & Causality Analysis

The following tables summarize the quantitative spectral data, mapped directly to the physical causality of the molecular environment.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegral J -Coupling (Hz)Assignment Causality
H-10a, H-10b 3.38 – 3.45dd (ABX)2H 2J≈10.5 , 3J≈5.5 Deshielded by directly attached Br. Diastereotopic splitting due to the adjacent C4 chiral center.
H-4 1.65 – 1.75m1H-Branched methine proton; complex splitting from H-10, H-3, and H-5.
H-3, H-5 1.35 – 1.48m4H-Methylene protons alpha to the branching point; slight deshielding from the branch.
H-2, H-6, H-7, H-8 1.20 – 1.35m8H-Bulk aliphatic chain; constitutes the heavily overlapping methylene envelope.
H-1, H-9 0.88t6H 3J≈7.0 Terminal methyl groups; highly shielded aliphatic environment.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeAssignment Causality
C-10 39.5CH 2​ Deshielded by Br (heavy atom effect + electronegativity).
C-4 38.2CHBranched methine carbon; shifted downfield by α and β alkyl chain effects.
C-3, C-5 33.1, 33.4CH 2​ Alpha to the branching point; distinct due to asymmetric chain lengths (propyl vs. pentyl).
C-6, C-7 32.0, 29.5CH 2​ Bulk aliphatic chain carbons.
C-2, C-8 22.8, 22.9CH 2​ Beta to the terminal methyls; standard aliphatic shielding.
C-1, C-9 14.2, 14.3CH 3​ Terminal methyl carbons.

Mechanistic Insights via 2D NMR Validation

To construct a self-validating dataset, 1D NMR must be corroborated by 2D correlation spectroscopy. The assignment of the C4 methine and the C10 bromomethyl group is definitively proven through HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

  • HSQC: Confirms that the complex ABX multiplet at ~3.4 ppm is attached to the carbon at 39.5 ppm, verifying the -CH 2​ Br unit.

  • COSY: The protons at ~3.4 ppm show strong off-diagonal cross-peaks with the methine multiplet at ~1.7 ppm, proving direct connectivity.

  • HMBC: The H-10 protons show a 3J correlation across the branch to the C-3 and C-5 carbons, locking the substituent precisely at the 4-position of the nonane chain.

Correlations C10 C10 (-CH2Br) H10 H10a/b (Diastereotopic) C10->H10 HSQC (1J) C4 C4 (Chiral Center) H10->C4 HMBC (2J) H4 H4 (Methine) H10->H4 COSY (3J) C4->H4 HSQC (1J)

Figure 2: Key 2D NMR spin-spin coupling and correlation pathways for structural validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66050301, 4-(Bromomethyl)nonane". PubChem, [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons, [Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition". Elsevier, [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), [Link]

Sources

Foundational

Thermodynamic stability and boiling point of 4-(Bromomethyl)nonane

An In-depth Technical Guide on the Thermodynamic Stability and Boiling Point of 4-(Bromomethyl)nonane Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability and Boiling Point of 4-(Bromomethyl)nonane

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of 4-(Bromomethyl)nonane, a branched-chain bromoalkane. In the absence of extensive experimental data for this specific compound, this document leverages fundamental principles of physical organic chemistry, comparative analysis with analogous structures, and theoretical insights to establish reliable estimates and predictive frameworks. The guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in synthetic chemistry and require a deep understanding of its core physicochemical properties. We will explore the structural determinants of stability, the nature of intermolecular forces governing its boiling point, and present standardized protocols for both computational and experimental validation.

Introduction and Molecular Overview

4-(Bromomethyl)nonane (C₁₀H₂₁Br) is a halogenated hydrocarbon featuring a ten-carbon branched alkyl chain with a primary bromine atom. Its structure presents a combination of a non-polar hydrocarbon backbone and a polar carbon-bromine bond, making it a potentially valuable intermediate in organic synthesis. The presence of the bromomethyl group allows for a variety of nucleophilic substitution and organometallic reactions, while the branched nonane structure imparts specific solubility and steric properties. Understanding its thermodynamic stability is crucial for predicting its reactivity and shelf-life, while knowledge of its boiling point is essential for designing purification protocols, such as distillation, and for defining safe handling conditions.

Molecular Structure and Key Physicochemical Properties

The fundamental properties of 4-(Bromomethyl)nonane are derived from its molecular structure. These computed properties provide a baseline for our analysis.[1]

PropertyValueSource
Molecular Formula C₁₀H₂₁Br[1]
Molecular Weight 221.18 g/mol [1]
IUPAC Name 4-(bromomethyl)nonane[1]
SMILES CCCCCC(CCC)CBr[1]
InChIKey UNURUMLOCADGAI-UHFFFAOYSA-N[1]

Below is a two-dimensional representation of the molecular structure.

Caption: Molecular structure of 4-(Bromomethyl)nonane.

Thermodynamic Stability

The thermodynamic stability of a molecule refers to its intrinsic energy state relative to its constituent elements or other isomeric forms. It is quantitatively described by thermodynamic functions such as the standard enthalpy of formation (ΔH°f) and the standard Gibbs free energy of formation (ΔG°f). A more negative value for these parameters indicates greater thermodynamic stability.[2]

Theoretical Framework

The Gibbs free energy change (ΔG) combines enthalpy (ΔH) and entropy (ΔS) to determine the spontaneity of a process.[3][4] The equation is given by:

ΔG = ΔH - TΔS

For the formation of a compound from its elements in their standard states, this becomes:

ΔG°f = ΔH°f - TΔS°f

  • Standard Enthalpy of Formation (ΔH°f): This is the heat change when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions (1 bar pressure, specified temperature, usually 298.15 K).[2] For bromoalkanes, this involves the reaction of solid carbon (graphite), hydrogen gas (H₂), and liquid bromine (Br₂).

  • Gibbs Free Energy of Formation (ΔG°f): This represents the change in free energy for the formation reaction and is the ultimate determinant of thermodynamic stability under constant temperature and pressure.

Estimation of Thermodynamic Stability for 4-(Bromomethyl)nonane
  • Bond Enthalpies: The overall enthalpy of a molecule is a function of the sum of its bond enthalpies. The formation of C-C and C-H bonds releases significant energy, while the C-Br bond is weaker than a C-H bond, making haloalkanes generally less stable than their parent alkanes.[5]

  • Isomeric and Structural Effects: Branched alkanes are typically slightly more thermodynamically stable (have a more negative ΔH°f) than their straight-chain isomers. This is attributed to subtle differences in bond energies and non-bonded interactions. We can infer that 4-(Bromomethyl)nonane will be slightly more stable than its straight-chain isomer, 1-bromodecane.

  • Comparative Analysis: By comparing with known values for similar molecules, we can establish a reasonable estimate. For instance, the ΔH°f for n-nonane is -228.9 ± 0.8 kJ/mol.[6] The introduction of a bromine atom in place of a hydrogen atom will make this value less negative.

Table 2: Comparative Enthalpies of Formation (Gas Phase)

CompoundFormulaΔH°f (kJ/mol)CommentsSource
n-NonaneC₉H₂₀-228.9 ± 0.8Parent alkane (straight-chain)[6]
4-MethylnonaneC₁₀H₂₂-255.4 ± 3.0 (liquid)Parent alkane (branched)[7]
BromoethaneC₂H₅Br-61.9 ± 1.3Short-chain bromoalkane[8]
1-BromopropaneC₃H₇Br-84.9 ± 0.8Short-chain bromoalkane[8]
4-(Bromomethyl)nonane C₁₀H₂₁Br ~ -210 to -230 Estimated N/A

Based on these comparisons, the ΔH°f for 4-(Bromomethyl)nonane is estimated to be in the range of -210 to -230 kJ/mol. This value is less negative than its parent alkane (4-methylnonane) due to the introduction of the less stable C-Br bond, but reflects the inherent stability of the C₁₀ hydrocarbon framework.

Protocol for Computational Assessment of Thermodynamic Stability

To obtain a precise, authoritative value for ΔH°f, high-level quantum chemical calculations are required. This protocol outlines a standard, validated workflow.

G A 1. Geometry Optimization B 2. Frequency Calculation A->B Confirm minimum energy structure C 3. Single-Point Energy Calculation B->C Use optimized geometry D 4. Atomization Energy Calculation C->D Use high-level theory (e.g., G4, CBS-QB3) E 5. Enthalpy of Formation Calculation D->E Combine with atomic ΔH°f values

Caption: Workflow for computational thermochemistry.

Methodology:

  • Geometry Optimization: The molecular geometry of 4-(Bromomethyl)nonane is optimized using a reliable density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

  • Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • High-Accuracy Single-Point Energy: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level composite method like G4, CBS-QB3, or W1. These methods are designed to approximate the results of coupled-cluster calculations with large basis sets.

  • Atomization Energy: The total atomization energy (ΣD₀) is calculated by subtracting the energies of the constituent atoms (C, H, Br) from the molecule's total energy.

  • Enthalpy of Formation Calculation: The ΔH°f at 298.15 K is calculated using the following equation, which combines the computed atomization energy with the experimentally known ΔH°f values of the individual atoms: ΔH°f (Molecule, 298K) = ΣD₀ + Σ(H₂₉₈ - H₀) atoms - (H₂₉₈ - H₀) molecule + ΣΔH°f (Atoms, 298K)

Boiling Point

The boiling point is a critical physical property that dictates the conditions required for distillation and reflects the strength of intermolecular forces (IMFs) within the liquid phase.

Theoretical Framework: Intermolecular Forces

The boiling point of a haloalkane is determined by the cumulative effect of two primary intermolecular forces:

  • London Dispersion Forces (LDF): These are temporary, induced dipoles that arise from fluctuations in the electron cloud. LDF are the dominant force in non-polar and moderately polar molecules. Their strength increases with:

    • Molecular Size and Weight: Larger molecules have more electrons, leading to a more polarizable electron cloud and stronger LDF.[9]

    • Surface Area: Molecules with a larger surface area of contact can form more extensive LDF. This is why branching, which leads to a more spherical and compact shape, reduces the boiling point compared to a linear isomer.[10]

  • Dipole-Dipole Interactions: The C-Br bond is polar due to the difference in electronegativity between carbon and bromine. This creates a permanent molecular dipole, leading to electrostatic attractions between neighboring molecules. While present, these forces are generally weaker than LDF in larger haloalkanes.

G cluster_0 Molecule A cluster_1 Molecule B A_chain C10H21--- B_chain ---C10H21 A_chain->B_chain London Dispersion Forces A_Br δ-Br B_C δ+C A_Br->B_C Dipole-Dipole A_C Cδ+ B_Br Brδ-

Caption: Intermolecular forces in 4-(Bromomethyl)nonane.

Estimation of the Boiling Point

An experimental boiling point for 4-(Bromomethyl)nonane is not documented in major chemical databases. However, a highly reliable estimate can be made by comparing it with structurally similar compounds.

  • Effect of the Alkyl Chain: The parent alkane, n-nonane, boils at 151 °C.[11] The significantly higher molecular weight of 4-(Bromomethyl)nonane (221.18 g/mol vs. 128.25 g/mol for nonane) will lead to a substantial increase in boiling point due to stronger LDF.

  • Effect of the Halogen: 1-Bromononane has a boiling point of 200-201 °C.[12] This provides a very strong anchor point for our estimation.

  • Effect of Branching: Branching generally lowers the boiling point. For example, 2-bromo-2-methylpropane boils at 73 °C, while its straight-chain isomer, 1-bromobutane, boils at 101 °C.[10] The branching in 4-(Bromomethyl)nonane is less sterically hindering than a tertiary bromide, but it will still reduce the surface area compared to 1-bromodecane.

Table 3: Comparative Boiling Points

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Key FeatureSource
n-NonaneC₉H₂₀128.25151Parent alkane[11]
1-BromononaneC₉H₁₉Br207.15200-201Straight-chain, C9[12]
1-BromodecaneC₁₀H₂₁Br221.18223Straight-chain, C10N/A
4-(Bromomethyl)nonane C₁₀H₂₁Br 221.18 ~210 - 218 Branched-chain, C10 Estimated
Protocol for Experimental Determination of Boiling Point

This protocol describes the standard method for determining the boiling point of a liquid sample at atmospheric pressure using simple distillation. This method provides a self-validating system, as a stable temperature plateau during distillation indicates a pure substance.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer (-10 to 300 °C range)

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assembly: Assemble the distillation apparatus securely on a laboratory stand. Ensure all glass joints are properly fitted.

  • Sample Preparation: Place a small volume (e.g., 10-15 mL) of 4-(Bromomethyl)nonane into the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Observation: Observe the sample as it begins to boil and the vapor rises. Watch for the condensation ring to slowly move up the apparatus and into the condenser.

  • Data Recording: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation process.

  • Boiling Point Determination: The stable temperature reading observed during the collection of the bulk of the distillate is the experimental boiling point.

Conclusion

This guide has provided a detailed technical examination of the thermodynamic stability and boiling point of 4-(Bromomethyl)nonane. While direct experimental values are not published, a comprehensive analysis based on established chemical principles and comparative data allows for reliable estimations.

  • Thermodynamic Stability: 4-(Bromomethyl)nonane is a thermodynamically stable compound, with an estimated standard enthalpy of formation (ΔH°f) of approximately -210 to -230 kJ/mol . Its stability is primarily derived from its robust hydrocarbon framework, with the C-Br bond being the most likely site of chemical transformation.

  • Boiling Point: The boiling point is governed by strong London dispersion forces, with a minor contribution from dipole-dipole interactions. Based on structural analogies, the estimated boiling point is 210-218 °C . This value is critical for designing purification protocols and ensuring safe handling.

The theoretical frameworks and experimental protocols provided herein offer a robust foundation for scientists and researchers working with this and related halogenated compounds, ensuring both predictive accuracy and experimental integrity.

References

  • Cash, G. G., Hartigan, S., & Tunkel, J. (2008). Normal boiling points of haloalkanes from electrotopological state indices. SAR and QSAR in Environmental Research, 19(5-6), 1073-1089. [Link]

  • University of Calgary. (n.d.). Haloalkanes. [Link]

  • Basak, S. C., Gute, B. D., & Grunwald, G. D. (1996). Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity. Croatica Chemica Acta, 69(3), 1159-1173. [Link]

  • Chan, B., Gill, P. M., & Radom, L. (2007). An empirical method for estimating the boiling points of organic molecules. Molecular Physics, 105(19-22), 2695-2701. [Link]

  • Pui Wah, C. (2016). Relative Contributions of IMF to Haloalkane Boiling Points. Scribd. [Link]

  • Unknown. (n.d.). Physical Properties of Haloalkanes. [Link]

  • Creative Chemistry. (n.d.). Haloalkanes: Physical Properties. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes. [Link]

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Exploratory

An In-depth Technical Guide to the Nucleophilic Substitution Mechanism of 4-(Bromomethyl)nonane

Abstract This technical guide provides a comprehensive analysis of the nucleophilic substitution mechanism for 4-(bromomethyl)nonane. As a primary alkyl halide with significant steric hindrance at the β-position, this su...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic substitution mechanism for 4-(bromomethyl)nonane. As a primary alkyl halide with significant steric hindrance at the β-position, this substrate presents an interesting case study for elucidating the factors that govern the competition between SN1 and SN2 pathways. This document will delve into the mechanistic details, supported by established chemical principles and experimental evidence. It will further outline detailed protocols for conducting kinetic and stereochemical studies to validate the proposed mechanism. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deep understanding of reaction mechanisms to control and optimize chemical transformations.

Introduction: The Dichotomy of Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the interconversion of functional groups.[1] These reactions are broadly classified into two distinct mechanistic pathways: the single-step, concerted bimolecular nucleophilic substitution (SN2) and the multi-step, unimolecular nucleophilic substitution (SN1).[2][3] The operative mechanism is dictated by a confluence of factors including the structure of the alkyl halide, the nature of the nucleophile, the choice of solvent, and the leaving group ability.[4]

4-(Bromomethyl)nonane is a primary alkyl halide, a class of substrates that typically favors the SN2 mechanism due to the low stability of the corresponding primary carbocation.[5] However, the presence of a bulky nonyl group at the β-position to the leaving group introduces significant steric hindrance, which is known to retard the rate of SN2 reactions.[6][7] This structural feature raises pertinent questions about the potential for a shift towards an SN1 mechanism or the operation of a borderline mechanism. This guide will dissect these possibilities to provide a clear and evidence-based understanding of the nucleophilic substitution behavior of 4-(bromomethyl)nonane.

Mechanistic Analysis of 4-(Bromomethyl)nonane

The Predominance of the SN2 Pathway

Despite the steric bulk introduced by the nonyl group, the nucleophilic substitution of 4-(bromomethyl)nonane is expected to proceed predominantly via the SN2 mechanism . This assertion is grounded in several key principles:

  • Substrate Structure: As a primary alkyl halide, the formation of a primary carbocation required for an SN1 pathway is highly energetically unfavorable.[8] The rate of SN2 reactions is highly sensitive to steric hindrance at the α-carbon, but less so to hindrance at the β-carbon, although it does have a retarding effect.[7][9] While the reaction rate will be slower compared to less hindered primary alkyl halides like 1-bromopropane, the SN2 pathway remains the most viable option.[10]

  • Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-X][Nu⁻]).[3][11] Experimental kinetic studies on analogous sterically hindered primary alkyl halides consistently demonstrate this second-order rate law, providing strong evidence for a bimolecular transition state.[12]

  • Stereochemistry: If the reaction were to be carried out on a chiral analogue of 4-(bromomethyl)nonane, the SN2 mechanism would lead to a complete inversion of stereochemistry at the reaction center.[13][14] This is a direct consequence of the "backside attack" of the nucleophile, where it approaches the electrophilic carbon from the side opposite to the leaving group.[9]

Visualizing the SN2 Mechanism

The concerted nature of the SN2 reaction for 4-(bromomethyl)nonane is depicted below. The nucleophile attacks the carbon atom bearing the bromine, leading to a five-coordinate transition state before the bromide ion is expelled.

SN2_Mechanism reactant Nu⁻ + 4-(Bromomethyl)nonane transition_state [Nu---C---Br]‡ Transition State reactant->transition_state Backside Attack product Product + Br⁻ transition_state->product Leaving Group Departure

Caption: The SN2 mechanism for 4-(Bromomethyl)nonane.

The Influence of Reaction Conditions

The choice of nucleophile and solvent are critical parameters that can be manipulated to ensure the SN2 pathway is favored and to maximize the reaction rate.

The Role of the Nucleophile

Strong, unhindered nucleophiles are ideal for promoting SN2 reactions.[15] Examples of suitable nucleophiles for reactions with 4-(bromomethyl)nonane include:

  • Iodide (I⁻): An excellent nucleophile, often used in the Finkelstein reaction to convert alkyl bromides to alkyl iodides.[16][17]

  • Cyanide (CN⁻): A potent nucleophile that allows for the introduction of a nitrile group.[11]

  • Alkoxides (RO⁻): Strong nucleophiles used in the Williamson ether synthesis to form ethers.[18][19][20]

  • Azide (N₃⁻): A good nucleophile for the synthesis of alkyl azides.

The strength of the nucleophile directly impacts the reaction rate, as it is involved in the rate-determining step.[15]

The Critical Impact of the Solvent

The solvent plays a crucial role in stabilizing the reactants and the transition state. For SN2 reactions, polar aprotic solvents are the preferred choice.[5][21] These solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), can dissolve ionic nucleophiles but do not solvate the anion as strongly as protic solvents.[4][22] This "naked" and more reactive nucleophile can more readily attack the electrophilic carbon, leading to a significant rate enhancement.[2]

In contrast, polar protic solvents (e.g., water, ethanol) would solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that diminishes its reactivity and slows down the SN2 reaction.[4][22]

Experimental Validation of the Mechanism

To unequivocally determine the mechanism of nucleophilic substitution for 4-(bromomethyl)nonane, a combination of kinetic and stereochemical studies is essential.

Kinetic Analysis

The primary objective of a kinetic study is to determine the rate law of the reaction. This can be achieved by systematically varying the concentrations of the alkyl halide and the nucleophile while monitoring the reaction progress.

Experimental Protocol: Kinetic Study of the Reaction with Sodium Iodide

  • Preparation of Solutions: Prepare stock solutions of 4-(bromomethyl)nonane and sodium iodide in anhydrous acetone of known concentrations.

  • Reaction Setup: In a series of temperature-controlled reaction vessels, combine different initial concentrations of the alkyl halide and the nucleophile.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction. The concentration of the remaining alkyl halide or the formed product can be determined using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the concentration of the reactant or product as a function of time for each experiment. From these plots, determine the initial rate of reaction for each set of initial concentrations.

  • Rate Law Determination: By comparing the initial rates at different reactant concentrations, the order of the reaction with respect to each reactant can be determined, and the overall rate law and rate constant can be calculated.[3]

Table 1: Hypothetical Kinetic Data for the Reaction of 4-(Bromomethyl)nonane with NaI in Acetone

Experiment[4-(Bromomethyl)nonane] (M)[NaI] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.22.0 x 10⁻⁵

The data in Table 1 would indicate that the reaction is first order with respect to both 4-(bromomethyl)nonane and sodium iodide, consistent with an SN2 mechanism.

Stereochemical Analysis

To investigate the stereochemical outcome of the reaction, a chiral analogue of 4-(bromomethyl)nonane would be required. The synthesis of an enantiomerically pure starting material would allow for the determination of the stereochemistry of the product.

Experimental Workflow: Stereochemical Study

Stereochemistry_Workflow start Synthesize Enantiomerically Pure Chiral Analogue of 4-(Bromomethyl)nonane reaction Perform Nucleophilic Substitution (e.g., with NaCN in DMSO) start->reaction isolation Isolate and Purify the Product reaction->isolation analysis Determine Stereochemistry of the Product using Polarimetry and Chiral HPLC isolation->analysis conclusion Compare Product Stereochemistry to Starting Material analysis->conclusion

Caption: Workflow for the stereochemical analysis.

A finding of complete inversion of configuration would provide definitive proof of an SN2 mechanism.[9][23]

Competing Reactions: The Possibility of Elimination

While substitution is the primary focus, it is important to consider the potential for elimination reactions (E2), especially when using strong, sterically hindered bases as nucleophiles.[10] The use of a bulky base like potassium tert-butoxide would likely favor the E2 pathway, leading to the formation of an alkene. To favor substitution, it is crucial to use good nucleophiles that are relatively weak bases (e.g., I⁻, CN⁻) and to maintain moderate reaction temperatures.[15]

Conclusion

References

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • CLaME. (n.d.). Sn2 Reaction Organic Chemistry. Retrieved from [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • University of Illinois. (n.d.). Reactions SN2 and SN1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, March 3). SN2 Stereochemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 31). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 4.5: Stereochemistry of reactions. Retrieved from [Link]

  • Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]

  • Studley AI. (2025, December 31). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • chemrevise. (n.d.). Classifying Halogenoalkanes Reactions of Halogenoalkanes Nucleophilic substitution reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4613682A - Ether synthesis.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, April 17). Elimination of bromine with sodium iodide and electrocyclization. Retrieved from [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 1). Will this beta-branched secondary alkyl halide undergo SN1 or SN2? Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

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  • PubMed. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

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Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of 4-(Bromomethyl)nonane: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of branched alkyl halides relies heavily on the predictive power of Electron Ionization Mass Spectrometry (EI-MS). This whitepaper provides an in-depth technical analysis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of branched alkyl halides relies heavily on the predictive power of Electron Ionization Mass Spectrometry (EI-MS). This whitepaper provides an in-depth technical analysis of the fragmentation patterns of 4-(Bromomethyl)nonane (also known as 1-bromo-2-propylheptane). By deconstructing the energetic pathways—from initial molecular ion formation to complex carbocation rearrangements—this guide equips researchers and drug development professionals with the mechanistic causality required to interpret complex mass spectra and validate analytical workflows.

Structural and Energetic Profiling

4-(Bromomethyl)nonane ( C10​H21​Br ) is a branched aliphatic compound featuring a primary bromide attached to a nonane backbone. The molecule's behavior in a mass spectrometer is dictated by its bond dissociation energies. The carbon-bromine (C–Br) bond is relatively weak (~285 kJ/mol) compared to the carbon-carbon (C–C) bonds (~348 kJ/mol) of the alkyl chain. This energetic disparity is the fundamental driver of its primary fragmentation pathway under electron ionization[1].

Mechanistic Pathways of Electron Ionization (EI) Fragmentation

Molecular Ion Formation and the Bromine Isotopic Signature

When 4-(Bromomethyl)nonane enters the high-vacuum EI source, it is bombarded by a 70 eV electron beam. This energy is more than sufficient to overcome the molecule's ionization energy (~10 eV), resulting in the ejection of a non-bonding electron from the bromine atom to form a radical cation ( [M]+∙ ).

Bromine naturally exists as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). Consequently, the molecular ion appears as a characteristic 1:1 doublet at m/z 220 and 222 [1]. This isotopic signature is the definitive diagnostic marker for identifying the presence of a monobrominated species in an unknown sample.

Heterolytic Cleavage: The Dominant Primary Pathway

While alkyl chlorides often undergo α -cleavage, the fragmentation of alkyl bromides is governed by the weakness of the C–Br bond[1]. The dominant primary pathway is heterolytic cleavage . Both bonding electrons migrate to the highly electronegative bromine atom, expelling a neutral bromine radical ( Br∙ )[2]. This process leaves behind a decyl carbocation ( [M−Br]+ ) at m/z 141 .

Elimination of Hydrogen Bromide (HBr)

A secondary, parallel pathway involves the elimination of a neutral hydrogen bromide molecule (80 or 82 Da) from the molecular ion. This elimination yields an odd-electron alkene radical cation ( [M−HBr]+∙ ) at m/z 140 . While less intense than the heterolytic cleavage peak, it serves as a confirmatory ion for alkyl bromides.

Carbocation Rearrangement and Alkyl Chain Scission

The initial heterolytic cleavage produces a primary carbocation at the C4 position. Because primary carbocations are energetically unstable, the ion rapidly undergoes 1,2-hydride or 1,2-alkyl shifts to form a more stable secondary or tertiary carbocation[3]. Once stabilized, the rearranged intermediate undergoes sequential β -scissions, fracturing the alkyl chain into smaller, highly stable carbocations[3]. This secondary fragmentation generates the characteristic aliphatic series separated by 14 Da ( CH2​ units), prominently featuring the propyl (m/z 43 ), butyl (m/z 57 ), and pentyl (m/z 71 ) cations[4].

MS_Fragmentation M Molecular Ion [M]⁺• C₁₀H₂₁Br m/z 220 & 222 M_Br [M - Br]⁺ C₁₀H₂₁⁺ m/z 141 M->M_Br Heterolytic Cleavage (-Br•) M_HBr [M - HBr]⁺• C₁₀H₂₀⁺• m/z 140 M->M_HBr Elimination (-HBr) Rearrange Carbocation Rearrangement M_Br->Rearrange 1,2-Hydride Shift Frag43 Propyl Cation C₃H₇⁺ | m/z 43 Rearrange->Frag43 β-Scission Frag57 Butyl Cation C₄H₉⁺ | m/z 57 Rearrange->Frag57 β-Scission Frag71 Pentyl Cation C₅H₁₁⁺ | m/z 71 Rearrange->Frag71 β-Scission

Mechanistic fragmentation pathway of 4-(Bromomethyl)nonane under electron ionization.

Quantitative Data Interpretation

The table below summarizes the key diagnostic ions generated during the EI-MS analysis of 4-(Bromomethyl)nonane.

m/z ValueIon FormulaEst. Relative AbundanceIon TypeMechanistic Origin
220 / 222 [C10​H21​(79Br)]+∙ / [C10​H21​(81Br)]+∙ < 5%Radical CationElectron ejection from Br lone pair; 1:1 isotopic doublet.
141 [C10​H21​]+ 10–20%Even-electron CationHeterolytic cleavage of the C–Br bond (loss of Br∙ ).
140 [C10​H20​]+∙ < 5%Radical CationElimination of neutral HBr molecule.
71 [C5​H11​]+ 40–60%Even-electron CationAlkyl chain β -scission following rearrangement.
57 [C4​H9​]+ 80–100%Even-electron CationAlkyl chain β -scission; highly stable tertiary/secondary ion.
43 [C3​H7​]+ 80–100%Even-electron CationAlkyl chain β -scission (Common Base Peak candidate).

Experimental Protocol: GC-EI-MS Analysis of Alkyl Halides

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a causal explanation and an internal validation mechanism.

GCMS_Workflow Prep 1. Sample Prep Dilution & Injection GC 2. GC Separation Capillary Column Prep->GC EI 3. Ionization 70 eV Electron Beam GC->EI MassAnalyzer 4. Mass Analysis Quadrupole Filter EI->MassAnalyzer Detector 5. Detection Electron Multiplier MassAnalyzer->Detector

Step-by-step GC-EI-MS experimental workflow for alkyl halide analysis.

Step 1: Sample Preparation & Matrix Validation
  • Protocol: Dilute 4-(Bromomethyl)nonane in GC-grade hexane to a final concentration of 10–50 ppm.

  • Causality & Validation: High sample concentrations cause detector saturation and induce secondary ion-molecule reactions in the source, which distorts the fragmentation pattern. Validation: A pure solvent blank must be injected prior to the sample to validate the absence of carryover or column bleed, establishing a mathematically clean baseline.

Step 2: Gas Chromatographic Separation
  • Protocol: Inject 1 µL of the sample in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Causality & Validation: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal selectivity for moderately polar branched alkyl halides based on polarizability. The temperature ramp minimizes band broadening. Validation: Run an alkane standard ( C8​C20​ ) to calculate the Kovats Retention Index, ensuring the eluting peak is definitively 4-(Bromomethyl)nonane and not a structural isomer.

Step 3: Electron Ionization (EI)
  • Protocol: Operate the EI source at 70 eV with a source temperature of 230°C.

  • Causality & Validation: 70 eV is the universal standard because it imparts ~60 eV of excess internal energy, driving reproducible, library-matchable fragmentation pathways[5]. Validation: The system must be self-validated daily using Perfluorotributylamine (PFTBA) tuning. This ensures accurate mass calibration across the m/z range and verifies that the relative abundance ratios (e.g., m/z 69, 219, 502) meet manufacturer specifications.

Step 4: Mass Analysis & Detection
  • Protocol: Scan using a quadrupole mass analyzer from m/z 35 to 300 at a rate of 3 scans/second.

  • Causality & Validation: The scan range is deliberately chosen to capture the lowest expected alkyl fragments (m/z 43) while avoiding the high background noise of atmospheric gases (m/z 18, 28, 32). The upper limit (m/z 300) comfortably encompasses the molecular ion doublet (m/z 220/222). Validation: Post-run data processing must verify the exact 1:1 isotopic ratio of the m/z 220/222 peaks to confirm the integrity of the halogenated species.

Conclusion

The mass spectrometric analysis of 4-(Bromomethyl)nonane is a textbook demonstration of how bond dissociation energies govern molecular fragmentation. By understanding the causality behind heterolytic cleavage, isotopic distributions, and carbocation rearrangements, analytical scientists can confidently identify branched alkyl bromides in complex matrices. Adhering to self-validating experimental protocols ensures that the resulting spectral data is both highly accurate and universally reproducible.

References

  • JoVE Core. Mass Spectrometry Alkyl Halide Fragmentation in Analytical Chemistry. 1

  • Chad's Prep (YouTube). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.2

  • National Institute of Standards and Technology (NIST). Common Mass Spectral Fragmentation Patterns of Organic Compound Families. 4

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.3

  • National Institute of Standards and Technology (NIST). Tandem Mass Spectral Library. 5

Sources

Exploratory

Toxicity Profile and Safety Data Sheet (SDS) for 4-(Bromomethyl)nonane: A Comprehensive Technical Guide

Executive Summary 4-(Bromomethyl)nonane (CAS: 1497343-76-6) is a branched, halogenated aliphatic hydrocarbon[1]. Characterized by a highly lipophilic nonane backbone and a reactive primary alkyl bromide moiety, this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Bromomethyl)nonane (CAS: 1497343-76-6) is a branched, halogenated aliphatic hydrocarbon[1]. Characterized by a highly lipophilic nonane backbone and a reactive primary alkyl bromide moiety, this compound presents unique toxicological challenges. While structurally analogous to linear alkyl bromides like 1-bromohexane[2], the branching at the C4 position introduces steric nuances that influence its reaction kinetics in biological systems. This guide synthesizes the mechanistic toxicity profile, standardized safety data, and experimental methodologies for assessing the biological reactivity of 4-(Bromomethyl)nonane, providing a foundational resource for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

The physicochemical properties of 4-(Bromomethyl)nonane dictate its environmental partitioning and biological absorption. The long aliphatic chain ensures high lipid solubility, while the bromomethyl group acts as an electrophilic center.

PropertyValue / Description
Chemical Name 4-(Bromomethyl)nonane
CAS Number 1497343-76-6[1]
Molecular Formula C10H21Br[1]
Molecular Weight 221.18 g/mol [1]
Appearance Neat liquid (colorless to pale yellow)[1]
Solubility Insoluble in water; soluble in organic solvents (DMSO, ethanol, dichloromethane)
Reactivity Susceptible to nucleophilic substitution (SN2)

Mechanistic Toxicity Profile

The toxicity of 4-(Bromomethyl)nonane is driven by the synergistic effects of its two primary structural features: the lipophilic tail and the electrophilic bromomethyl headgroup.

Membrane Partitioning and Cellular Entry

The nonane backbone imparts significant hydrophobicity, allowing the molecule to readily partition into cellular lipid bilayers. This lipophilicity not only disrupts membrane fluidity but also acts as a delivery vehicle, concentrating the reactive bromomethyl group within the intracellular environment where it can interact with critical biomolecules[3][4].

Electrophilic Alkylation (SN2 Mechanism)

Primary alkyl bromides are classic electrophiles[5]. In biological systems, the bromomethyl carbon undergoes bimolecular nucleophilic substitution (SN2) reactions with endogenous nucleophiles. The primary targets are:

  • Thiols: The sulfhydryl group of Glutathione (GSH) is highly nucleophilic. Alkylation of GSH leads to its rapid depletion, stripping the cell of its primary antioxidant defense and inducing severe oxidative stress.

  • Amines and Imidazoles: Amino acid residues on proteins (e.g., lysine, histidine) and nucleic acid bases (e.g., N7 of guanine) can be alkylated, leading to protein denaturation, enzyme inhibition, and potential genotoxicity[5].

Clinical Manifestations of Toxicity

At the macroscopic level, this cellular damage manifests as acute irritation. Similar to other alkyl bromides (e.g., 1-bromohexane), exposure results in localized tissue damage, presenting as skin irritation (erythema), serious eye irritation, and respiratory tract inflammation upon inhalation of vapors[2]. Furthermore, the compound poses a significant hazard to aquatic life due to its persistence in lipid compartments and subsequent bioaccumulation[6].

ToxicityMechanism A 4-(Bromomethyl)nonane (Lipophilic Electrophile) B Membrane Partitioning (Lipid Bilayer Accumulation) A->B Hydrophobic Tail C SN2 Alkylation of Biological Nucleophiles A->C Bromomethyl Group B->C Enhanced Intracellular Access D Glutathione (GSH) Depletion C->D Nucleophilic Attack by Thiols E Protein/DNA Adduct Formation C->E Nucleophilic Attack by Amines F Oxidative Stress & Cellular Toxicity (Irritation/Inflammation) D->F Loss of Redox Homeostasis E->F Macromolecular Damage

Figure 1: Mechanistic pathway of 4-(Bromomethyl)nonane-induced cellular toxicity via SN2 alkylation.

Safety Data Sheet (SDS) Core Components

The following safety parameters are extrapolated from the chemical class of primary aliphatic bromides and standardized GHS classifications[2][6].

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Aquatic Toxicity (Chronic, Category 2): H411 - Toxic to aquatic life with long-lasting effects.

First Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if respiratory irritation persists[6].

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice immediately[6].

Handling and Storage
  • Handling: Perform all operations in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (check breakthrough times for halogenated solvents), safety goggles, and a lab coat[6]. Avoid inhalation of vapors and direct contact with skin.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[2]. Protect from light and moisture. Keep away from strong oxidizing agents and strong bases.

Experimental Protocol: In Vitro Reactivity Assessment

To empirically validate the electrophilic toxicity of 4-(Bromomethyl)nonane, researchers can utilize a Glutathione (GSH) Depletion Assay. This protocol serves as a self-validating system by incorporating structural analogs to isolate the causality of the bromomethyl group versus the lipophilic backbone.

Rationale and Self-Validation Design

By incubating the compound with a known concentration of GSH and measuring the residual free thiols using Ellman's reagent (DTNB), the alkylating potential can be quantified.

  • Test Compound: 4-(Bromomethyl)nonane.

  • Positive Control: 1-Bromohexane (validates the assay's sensitivity to primary alkyl bromides)[2].

  • Negative Control: n-Nonane (validates that the aliphatic backbone alone does not deplete GSH).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Prepare 10 mM stock solutions of 4-(Bromomethyl)nonane, 1-Bromohexane, and n-Nonane in HPLC-grade DMSO.

    • Prepare a 2 mM solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the same phosphate buffer.

  • Incubation Reaction:

    • In a 96-well microplate, combine 180 µL of the GSH solution with 20 µL of the respective test compound/control stocks (final compound concentration: 1 mM; final DMSO concentration: 10%).

    • Include a vehicle control well (180 µL GSH + 20 µL DMSO).

    • Seal the plate and incubate at 37°C for 120 minutes with gentle shaking.

  • Quantification of Residual GSH:

    • Transfer 50 µL of the reaction mixture from each well to a new 96-well plate.

    • Add 150 µL of the DTNB solution to each well.

    • Incubate at room temperature for 5 minutes in the dark to allow the formation of the yellow TNB dianion.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm using a microplate reader.

    • Calculate the percentage of GSH depletion relative to the vehicle control. A significant reduction in absorbance in the 4-(Bromomethyl)nonane and 1-Bromohexane wells, but not in the n-Nonane well, confirms the specific electrophilic reactivity of the bromomethyl moiety.

References

  • ACS Publications. "Stimulatory and Inhibitory Effects of Alkyl Bromide Surfactants on β-Amyloid Fibrillogenesis". Retrieved from: [Link]

  • Environmental Protection Agency (EPA). "Risk Evaluation for 1-Bromopropane (n-Propyl Bromide) CASRN: 106-94-5". Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Synthesis and Stabilization of 4-(Bromomethyl)nonane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Strategic Rationale & Substrate Analysis The synthesis of highly pure branched alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Rationale & Substrate Analysis

The synthesis of highly pure branched alkyl halides is a critical operation in drug development and materials science, where these molecules serve as versatile electrophilic building blocks for cross-coupling, amination, and etherification. The target molecule, 4-(bromomethyl)nonane (CAS: 1497343-76-6, also widely known as 1-bromo-2-propylheptane or 2-propylheptyl bromide) 12, is synthesized from the commercially available branched primary alcohol 2-propylheptan-1-ol (CAS: 10042-59-8) 34.

Mechanistic Causality: Converting a primary alcohol to an alkyl bromide typically employs hydrobromic acid (HBr), phosphorus tribromide (PBr₃), or the Appel reaction 3. However, 2-propylheptan-1-ol features significant β -branching. If harsh acidic conditions (e.g., concentrated aqueous HBr at reflux) are used, the transient primary carbocation character during the substitution can trigger a hydride shift, leading to undesired secondary or tertiary alkyl bromide isomers. To prevent this isomerization and ensure a strict Sₙ2 displacement, mild reagents like PBr₃ or the Appel reagent (PPh₃/CBr₄) are strictly preferred.

Mechanistic Pathways

The Appel reaction provides the mildest conditions by generating a highly reactive phosphonium intermediate that undergoes a clean Sₙ2 displacement, completely avoiding free carbocation formation.

AppelMechanism A 2-Propylheptan-1-ol (ROH) C Phosphonium Intermediate [R-O-P+Ph3 Br-] A->C reacts with B PPh3 + CBr4 (Reagents) B->C forms active complex D SN2 Displacement (Br- attacks C1) C->D displacement E 4-(Bromomethyl)nonane (R-Br) D->E primary product F Triphenylphosphine Oxide (O=PPh3) D->F byproduct

Fig 1. Logical relationship and mechanistic pathway of the Appel bromination reaction.

Comparative Protocol Data

To assist process chemists in selecting the appropriate methodology, the quantitative parameters of both recommended protocols are summarized below.

ParameterMethod A: PBr₃ BrominationMethod B: Appel Reaction
Reagents Phosphorus Tribromide (PBr₃)Triphenylphosphine (PPh₃), CBr₄
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature 0 °C Room Temperature0 °C Room Temperature
Reaction Time 3 – 4 hours1 – 2 hours
Typical Yield 80 – 85%88 – 95%
Primary Byproducts Phosphorous acid (H₃PO₃)Triphenylphosphine oxide (O=PPh₃)
Purification Aqueous workup & DistillationSilica Gel Column Chromatography
Scalability Excellent (Multi-kilogram scale)Moderate (Gram to low-kilo scale)

Experimental Methodologies

Method A: PBr₃-Mediated Bromination (Industrial Standard)

This method is highly scalable and avoids the generation of stoichiometric triphenylphosphine oxide, making purification significantly easier at scale.

Workflow Step1 1. Substrate Preparation Dissolve 2-propylheptan-1-ol in anhydrous DCM Step2 2. Cooling Phase Chill to 0°C under Argon Step1->Step2 Step3 3. Reagent Addition Dropwise addition of PBr3 (Control Exotherm) Step2->Step3 Step4 4. Reaction Progression Warm to RT, stir for 3-4 hours Step3->Step4 Step5 5. Quenching Careful addition of ice-cold water Step4->Step5 Step6 6. Extraction & Washing Wash with NaHCO3 & Brine Step5->Step6 Step7 7. Purification Distillation or Chromatography Step6->Step7 Step8 8. Stabilization Store over K2CO3 (Avoid Isomerization) Step7->Step8

Fig 2. Step-by-step experimental workflow for the PBr3-mediated bromination protocol.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-propylheptan-1-ol (1.0 equiv, e.g., 50 mmol) in anhydrous dichloromethane (DCM, 0.5 M).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Cooling is mandatory because the initial formation of the phosphite ester is highly exothermic. Uncontrolled heat can lead to elimination side-reactions.

  • Addition: Add phosphorus tribromide (PBr₃, 0.4 equiv) dropwise via a syringe over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The product is UV-inactive; visualize using a Phosphomolybdic Acid (PMA) stain. The starting alcohol ( Rf​≈0.3 ) will disappear, replaced by the non-polar alkyl bromide ( Rf​≈0.9 ).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with ice-cold distilled water to hydrolyze unreacted PBr₃. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ followed by brine. Causality: Complete neutralization of residual HBr is critical, as trace acid catalyzes the isomerization of branched alkyl bromides [[5]]().

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure 4-(bromomethyl)nonane.

Method B: Appel Reaction (High Purity / Discovery Scale)

Ideal for generating ultra-pure analytical standards where avoiding acidic byproducts is paramount.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-propylheptan-1-ol (1.0 equiv) and carbon tetrabromide (CBr₄, 1.2 equiv) in anhydrous DCM (0.3 M) at 0 °C under argon.

  • Addition: Add triphenylphosphine (PPh₃, 1.25 equiv) in small portions over 20 minutes. Causality: Portion-wise addition controls the exotherm and prevents the formation of dibromotriphenylphosphorane side-products.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Workup: Once TLC indicates complete consumption of the alcohol, concentrate the reaction mixture directly under reduced pressure to a minimal volume.

  • Precipitation: Add cold diethyl ether or hexanes to precipitate the triphenylphosphine oxide byproduct. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (100% Hexanes) to isolate the pure bromide.

Analytical Validation

To ensure the structural integrity of 4-(bromomethyl)nonane (Molecular Weight: 221.18 g/mol [[1]]() 2), validate the isolated product against the following expected analytical markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.45 (d, J = 5.2 Hz, 2H) Diagnostic signal for the -CH₂Br protons coupling with the adjacent methine.

    • δ 1.65 – 1.55 (m, 1H) Methine proton at the branch point.

    • δ 1.45 – 1.15 (m, 12H) Methylene chain protons.

    • δ 0.95 – 0.85 (m, 6H) Terminal methyl groups.

  • GC-MS (EI): The mass spectrum will show a characteristic 1:1 isotopic doublet for the molecular ion [M]⁺ at m/z 220 and 222, confirming the presence of a single bromine atom [[2]]().

Product Stability & Storage

Critical Insight: Branched alkyl bromides, including 2-propylheptyl bromide, are inherently susceptible to slow isomerization (rearrangement to secondary/tertiary bromides) and dehydrohalogenation (decomposition) over time, particularly under thermal stress 5. The β -branching supports a relatively stable transient carbocation if the bromide acts as a leaving group, a process auto-catalyzed by trace amounts of HBr.

Stabilization Protocol: To preserve the purity of 4-(bromomethyl)nonane, it must be stored in amber glass vials at 4 °C to -20 °C. It is highly recommended to store the neat liquid over a small amount of anhydrous potassium carbonate (K₂CO₃) or silver wire. This acts as an acid scavenger, neutralizing trace HBr and completely halting the auto-catalytic degradation pathway [[5]]().

References

  • PubChem - National Institutes of Health (NIH). 4-(Bromomethyl)nonane | C10H21Br | CID 66050301. Retrieved from:[Link]

  • Google Patents (JP2007332056A).Method for stabilizing branched alkyl bromide and branched alkyl bromide composition.

Sources

Application

Application Note: 4-(Bromomethyl)nonane as a Branched Alkylating Agent in the Synthesis of Advanced Surfactants and Lipid Nanocarriers

Introduction & Mechanistic Rationale In the design of advanced soft materials and delivery vectors, the architecture of the hydrophobic tail is as critical as the choice of the hydrophilic headgroup. 4-(Bromomethyl)nonan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the design of advanced soft materials and delivery vectors, the architecture of the hydrophobic tail is as critical as the choice of the hydrophilic headgroup. 4-(Bromomethyl)nonane (IUPAC: 1-bromo-2-propylheptane) [1] has emerged as a highly specialized alkylating agent for introducing branched lipophilic tails into organic frameworks.

Unlike linear alkyl bromides, 4-(bromomethyl)nonane possesses a branching point at the C2 position relative to the functionalized carbon. As an Application Scientist, I select this specific building block when the experimental goal requires steric disruption .

The Causality of Branching:

  • In Surfactant Formulations: The branched architecture prevents the tight crystalline packing of hydrophobic tails. This steric hindrance favors the formation of low-curvature, bulkier aggregates, which drastically reduces the shear viscosity of the solution. This is the foundational mechanism for creating highly concentrated, "water-free" surfactant formulations [4].

  • In Gene Delivery (Lipoplexes): When synthesized into cationic gemini lipids (GCLs), the branched tails create a highly fluidic lamellar "sandwich-type" phase. This fluidity is non-negotiable for successful gene transfection; it facilitates the transition to an inverted hexagonal phase within the acidic endosome, enabling endosomal escape and the release of plasmid DNA (pDNA) into the cytosol [2].

Application I: Synthesis of pH-Responsive Branched Amine Oxide Surfactants

Amine oxide surfactants, such as N,N-dimethyl-2-propylheptan-1-amine oxide (C10DAO-branched), are highly stable, non-toxic wetting agents. The use of 4-(bromomethyl)nonane allows for the synthesis of a pH-responsive variant where the branched tail enhances hydrogen bonding between protonated and deprotonated headgroups, shifting the critical micelle concentration (CMC) [3].

Experimental Protocol: Synthesis of C10DAO-Branched

This protocol is a self-validating two-step workflow designed to maximize yield while preventing elimination side-reactions.

Step 1: Nucleophilic Substitution (Amination)

  • Setup: In a high-pressure reaction vessel, dissolve 1.0 equivalent of 4-(bromomethyl)nonane in anhydrous ethanol.

  • Reagent Addition: Add a 7.3 molar excess of N,N-dimethylamine (40% aqueous solution). Causality: A pressure vessel is mandatory because N,N-dimethylamine is a gas at room temperature (bp 7 °C). The high molar excess drives the SN​2 reaction to completion and suppresses E2 elimination.

  • Reaction: Seal the vessel and heat to 353 K (80 °C) under reflux conditions for 24 hours.

  • Validation: Quench the reaction by cooling. Perform GC-MS. The complete disappearance of the 4-(bromomethyl)nonane peak (identifiable by its 1:1 M/M+2 isotopic bromine signature) and the appearance of the tertiary amine mass peak validates the completion of Step 1[5].

  • Purification: Neutralize with a mild base, extract with diethyl ether, and purify the intermediate (N,N-dimethyl-2-propylheptan-1-amine) via vacuum distillation.

Step 2: Oxidation to Amine Oxide

  • Setup: Dissolve the purified tertiary amine in methanol.

  • Oxidation: Add 1.1 equivalents of 30–35% aqueous hydrogen peroxide ( H2​O2​ ) dropwise while maintaining the temperature strictly between 55–65 °C. Causality: Temperature control is paramount. Exceeding 70 °C accelerates H2​O2​ decomposition into O2​ and H2​O , reducing the oxidation yield and requiring further equivalents which complicates downstream purification.

  • Validation: Monitor via 1H -NMR. The quantitative shift of the N- CH3​ protons downfield confirms the complete conversion of the amine to the amine oxide.

Application II: Synthesis of Cationic Gemini Lipids (GCLs) for Gene Transfection

Cationic gemini lipids synthesized from 4-(bromomethyl)nonane exhibit superior transfection efficiencies in cancer cell lines (e.g., HeLa, COS-7) compared to standard commercial agents like Lipofectamine 2000 [2].

Experimental Protocol: Lipoplex Formulation
  • Alkylation: React 4-(bromomethyl)nonane with a polyoxyethylene or histidine-based backbone under basic conditions to yield the branched GCL.

  • Liposome Preparation: Dissolve the synthesized GCL and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film, then hydrate with sterile HEPES buffer to form mixed liposomes.

  • Complexation: Add pDNA (e.g., pEGFP-C3) to the liposome suspension at an effective charge ratio ( reff​ ) of 1.5 to 2.0. Incubate for 30 minutes at room temperature to allow electrostatic self-assembly.

  • Validation (Self-Validating System): Perform a gel electrophoretic retardation assay. The complete absence of migrating free pDNA bands in the agarose gel confirms 100% complexation into nanoaggregates (120–290 nm). Small-angle X-ray scattering (SAXS) should be used to confirm the presence of the fluidic lamellar phase ( Lα​ ) [2].

Quantitative Data: Impact of the Branched Alkyl Tail

The following table summarizes the physicochemical and biological shifts induced by substituting a linear alkyl chain with the branched 4-(bromomethyl)nonane derivative.

Property / MetricLinear Counterpart (e.g., C10DAO-linear)Branched Counterpart (from 4-(Bromomethyl)nonane)Mechanistic Impact
Micellar Curvature High (Spherical micelles)Low (Flatter, bulkier aggregates)Branched tails prevent tight packing, favoring larger aggregate volumes [3].
Viscosity in Solution High (at high concentrations)Significantly ReducedEnables the formulation of highly concentrated, eco-friendly surfactant mixtures[4].
pH-Responsiveness Standard CMC shiftDelayed CMC shift to higher pHEnhanced H-bonding between headgroups stabilizes the zwitterionic/cationic coexistence [3].
Transfection Efficiency BaselineSuperior (Comparable to Lipofectamine)Branched tails increase membrane fluidity, aiding the structural transition required for endosomal escape [2].

Synthesis and Assembly Workflows

G N1 4-(Bromomethyl)nonane (Branched Alkylating Agent) N3 N,N-Dimethyl-2-propylheptan-1-amine (Branched Intermediate) N1->N3 SN2 Substitution (353 K, Pressure Vessel) N7 Cationic Gemini Lipids (GCL) (Branched Tail Vector) N1->N7 Backbone Alkylation N2 N,N-Dimethylamine (Nucleophile) N2->N3 N4 H2O2 Oxidation (55-65 °C) N3->N4 Oxidation N5 C10DAO-Branched (Amine Oxide Surfactant) N4->N5 pH-Responsive Micelles N6 Polyoxyethylene / Histidine (Lipid Backbone) N6->N7 N8 Self-Assembly with DOPE & pDNA N7->N8 Electrostatic Complexation N9 Lipoplex Nanoaggregates (Gene Delivery) N8->N9 Endosomal Escape via Fluidic Lamellar Phase

Synthesis and application pathways of 4-(bromomethyl)nonane in nanocarriers.

References

  • Barrán-Berdón et al. (2014) - Cationic gemini lipids containing polyoxyethylene spacers as improved transfecting agents of plasmid DNA in cancer cells. ResearchGate. Available at: [Link]

  • ResearchGate - pH-responsive micellization of an amine oxide surfactant with branched hydrophobic tail. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed - Branched alkyldimethylamine oxide surfactants: An effective strategy for the design of high concentration/low viscosity surfactant formulations. Available at: [Link]

Method

Application Notes and Protocols: The Use of 4-(Bromomethyl)nonane in the Synthesis of a Novel Ionizable Lipid for LNP Formulation

Abstract The delivery of nucleic acid therapeutics, such as mRNA and siRNA, is significantly dependent on the efficacy of the delivery vehicle. Lipid nanoparticles (LNPs) have emerged as the leading platform for this pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The delivery of nucleic acid therapeutics, such as mRNA and siRNA, is significantly dependent on the efficacy of the delivery vehicle. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with their success largely attributed to the design of their constituent ionizable cationic lipids. These lipids are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. This document provides a comprehensive guide to the application of 4-(Bromomethyl)nonane as a hydrophobic building block for the synthesis of a novel, multi-amine ionizable lipid, designated N1,N12-bis(2-propylheptyl)spermine (BPHS). We present a detailed, step-by-step protocol for the synthesis of BPHS, its formulation into LNPs for mRNA delivery, and the subsequent physicochemical characterization of these nanoparticles.

Introduction: The Central Role of Ionizable Lipids in LNP Efficacy

Lipid nanoparticles are typically composed of four main components: an ionizable cationic lipid, a phospholipid (such as 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEGylated lipid.[1] The ionizable lipid is arguably the most critical component, serving two primary functions.[1] At a low pH during formulation, its amine headgroup becomes protonated, allowing for the electrostatic complexation and efficient encapsulation of the negatively charged nucleic acid backbone.[2] Upon cellular uptake into the endosome, the acidic environment again leads to protonation, which is thought to promote interaction with the endosomal membrane, leading to its disruption and the release of the nucleic acid cargo into the cytoplasm.[3] At physiological pH, these lipids are near-neutral, which reduces systemic toxicity compared to permanently cationic lipids.[4]

The chemical structure of the ionizable lipid, particularly the nature of the headgroup and the hydrophobic tails, dictates the overall performance of the LNP.[5][6] Multi-amine headgroups, such as those derived from spermine, have shown promise in enhancing the efficacy of mRNA delivery.[5][7] The hydrophobic tails influence the packing of the lipids within the nanoparticle, which in turn affects stability and fusogenicity.

This application note explores the use of 4-(Bromomethyl)nonane as a branched hydrophobic tail for the synthesis of a novel ionizable lipid. The branched structure of the resulting 2-propylheptyl tail is hypothesized to influence lipid packing and enhance the fusogenic properties of the LNP, potentially leading to improved endosomal escape.

Synthesis of a Novel Ionizable Lipid: N1,N12-bis(2-propylheptyl)spermine (BPHS)

The synthesis of BPHS is achieved through the N-alkylation of spermine with 4-(Bromomethyl)nonane. Spermine is selected as the headgroup due to its four protonatable amine functions, which can effectively interact with the mRNA payload.[5][7] 4-(Bromomethyl)nonane provides the branched hydrophobic tails.

Synthetic Scheme

The reaction proceeds via a nucleophilic substitution where the primary amines of spermine act as nucleophiles, displacing the bromide from 4-(Bromomethyl)nonane.

G cluster_reactants Reactants cluster_product Product Spermine Spermine (Headgroup) Reaction N-Alkylation (Na2CO3, Acetonitrile, 60°C) Spermine->Reaction 2 eq. BMN 4-(Bromomethyl)nonane (Hydrophobic Tail Precursor) BMN->Reaction 1 eq. BPHS N1,N12-bis(2-propylheptyl)spermine (BPHS - Novel Ionizable Lipid) Reaction->BPHS

Caption: Synthetic route for BPHS.

Detailed Synthesis Protocol

Materials:

  • Spermine (≥97%)

  • 4-(Bromomethyl)nonane (≥95%)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve spermine (1.0 eq.) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous sodium carbonate (3.0 eq.) to the solution. This acts as a base to neutralize the HBr formed during the reaction.[8]

  • Alkyl Halide Addition: Add 4-(Bromomethyl)nonane (2.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to isolate the desired N1,N12-bis(2-propylheptyl)spermine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Formulation of BPHS-Containing Lipid Nanoparticles (LNPs)

The formulation of LNPs is a critical step that determines the final physicochemical properties of the nanoparticles, such as size, polydispersity, and encapsulation efficiency. Microfluidic mixing is a highly reproducible method for LNP synthesis that allows for precise control over these parameters.[2][9]

LNP_Formulation cluster_inputs Inputs Lipid_Mix Lipid Mix in Ethanol: - BPHS (Novel Lipid) - DSPC - Cholesterol - PEG-Lipid Microfluidic_Mixer Microfluidic Mixer Lipid_Mix->Microfluidic_Mixer Aqueous_Phase Aqueous Phase: mRNA in Citrate Buffer (pH 4.0) Aqueous_Phase->Microfluidic_Mixer Self_Assembly Nanoprecipitation & Self-Assembly Microfluidic_Mixer->Self_Assembly Dialysis Dialysis vs. PBS (pH 7.4) (Buffer Exchange & Ethanol Removal) Self_Assembly->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs

Caption: LNP formulation workflow.

Detailed Formulation Protocol

Materials:

  • N1,N12-bis(2-propylheptyl)spermine (BPHS), synthesized as described above

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • mRNA (e.g., encoding Luciferase or Green Fluorescent Protein)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Ethanol (200 proof, molecular biology grade)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve BPHS, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration should be between 10-25 mM.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing induces a change in solvent polarity, leading to the self-assembly of the lipids and encapsulation of the mRNA.[9]

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet.

    • Dialyze the LNP formulation against sterile PBS (pH 7.4) for at least 6 hours, with several buffer changes, to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Physicochemical Characterization of BPHS-LNPs

Thorough characterization is essential to ensure the quality, consistency, and performance of the LNP formulation.

Size, Polydispersity Index (PDI), and Zeta Potential

Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles to determine their hydrodynamic diameter and size distribution (PDI).[7][] ELS measures the velocity of the particles in an electric field to determine their surface charge, or zeta potential.[][11][12]

  • Protocol:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

mRNA Encapsulation Efficiency (EE)

Methodology: Quant-iT™ RiboGreen™ Assay

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.[13][14][15][16]

  • Protocol:

    • Prepare a standard curve of the free mRNA in TE buffer.

    • In a 96-well plate, prepare two sets of diluted LNP samples.

    • To one set, add TE buffer. To the other set, add a 2% Triton X-100 solution in TE buffer to lyse the nanoparticles.

    • Add the RiboGreen working solution to all wells.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.

    • Calculate the concentration of free mRNA (from the non-lysed sample) and total mRNA (from the lysed sample) using the standard curve.

    • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[13]

Expected Results

The formulation and characterization protocols described should yield LNPs with properties suitable for in vivo applications.

ParameterExpected ValueRationale
Mean Diameter (Z-average) 80 - 150 nmOptimal size for cellular uptake and avoiding rapid clearance.[9]
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogeneous nanoparticle population.[4]
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)Reduces non-specific interactions in the bloodstream and minimizes toxicity.[11][17]
Encapsulation Efficiency (EE) > 90%High encapsulation protects the mRNA from degradation and ensures an effective payload.[4]

Conclusion

This application note details a comprehensive workflow for the utilization of 4-(Bromomethyl)nonane in the development of novel ionizable lipids for LNP-based mRNA delivery. We have provided a plausible and detailed synthetic protocol for a new lipid, BPHS, leveraging a multi-amine spermine headgroup for enhanced nucleic acid interaction. Furthermore, we have outlined robust, field-proven protocols for the formulation of BPHS into LNPs using microfluidics and their subsequent characterization. The methodologies and expected outcomes presented here provide a solid foundation for researchers and drug development professionals seeking to explore new chemical spaces in the design of next-generation lipid nanoparticle delivery systems. The modular nature of the synthesis allows for the substitution of 4-(Bromomethyl)nonane with other hydrophobic building blocks, enabling the systematic investigation of structure-activity relationships to optimize LNP performance for various therapeutic applications.

References

  • Factor Bioscience. (n.d.). Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery.
  • Hassett, K. J., et al. (2021). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC.
  • LNP Parameters Explained: Particle Size and Zeta Potential. (n.d.). BOC Sciences.
  • Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles.
  • Izon Science. (2025, August 11). The Critical Role of Zeta Potential Measurements in Advancing Medicine.
  • Waters Corporation. (n.d.). An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot.
  • Li, L., et al. (2021). Boosting ionizable lipid nanoparticle-mediated in vivo mRNA delivery through optimization of lipid amine-head groups. PubMed.
  • What is the function of DSPC in lipid nanoparticle formul
  • Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes. (2025, September 5). RSC Publishing.
  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024, October 23). Frontiers.
  • Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure. (2023, July 27).
  • Measuring Zeta Potential. (2016, January 31). EUNCL.
  • Comprehensive assessment of LNP size, particle concentration, and zeta potential. (2024, September 6).
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Educ
  • LNP encapsul
  • Why you need to measure mRNA-LNP surface charge (and how to do it). (2024, April 26). Malvern Panalytical.
  • Encapsulation and purification of mRNA LNPs for gene therapy. (2025, March 20). Cytiva.
  • Lipid Nanoparticle Encapsulation Efficiency. (n.d.). Unchained Labs.
  • Amine headgroups in ionizable lipids drive immune responses to lipid nanoparticles by binding to the receptors TLR4 and CD1d. (n.d.). PMC.
  • Combinatorial Synthesis and Evaluation of Trialkyl Galloyl Amidoamine Ionizable Lipids for mRNA Formulation. (2025, July 21). Journal of the American Chemical Society.
  • Probing Different Lengths of the Tertiary Amine Head Group on Triglyceride-Mimetic Ionizable Lipid-Mediated siRNA Delivery. (2024, November 26).
  • Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. (2024, September 16). MITCHELL LAB.
  • Spermine-based cationic lipids synthesized and evaluated as non-viral carriers for DNA plasmid. (n.d.).
  • Dual Ethanolamine Head Groups in Ionizable Lipids Facilitate Phospholipid-free Stable Nanoparticle Formulation for Augmented and Safer mRNA Delivery. (2023, October 17). bioRxiv.
  • Dual Ethanolamine Head Groups in Ionizable Lipids Facilitate Phospholipid-free Stable Nanoparticle Formulation for Augmented and Safer mRNA Delivery. (2023, October 17).
  • Experimental procedure for N-alkylation of primary amines. (n.d.). Benchchem.
  • Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. (n.d.). Organic Chemistry Portal.
  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021, July 1). Macmillan Group.
  • Method of producing n-alkyl polyamines. (n.d.).
  • METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND ... (n.d.). PMC.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Bromides

Focus Substrate: 4-(Bromomethyl)nonane (CAS: 1497343-76-6) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Context In modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: 4-(Bromomethyl)nonane (CAS: 1497343-76-6) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Context

In modern drug discovery and the synthesis of lipid-based delivery systems, the construction of robust C(sp3)−C(sp3) and C(sp3)−C(sp2) bonds is paramount. 4-(Bromomethyl)nonane is a prototypical unactivated primary alkyl bromide featuring a sterically demanding β -branched aliphatic backbone [1].

Historically, incorporating such unactivated, sp3 -hybridized electrophiles into Palladium-catalyzed cross-coupling reactions (like Negishi or Suzuki-Miyaura) has been notoriously difficult. The primary mode of failure is β -hydride elimination . When 4-(bromomethyl)nonane undergoes oxidative addition to a generic Pd(0) complex, the resulting alkylpalladium(II) intermediate possesses β -hydrogens. In the absence of specialized ligands, this intermediate rapidly eliminates a palladium hydride to form an undesired terminal alkene, outcompeting the transmetalation step [2].

The Causality of Catalyst Design: To suppress β -hydride elimination, the catalytic system must be heavily biased toward rapid transmetalation and reductive elimination. This is achieved using the Pd2​(dba)3​ / PCyp3​ (tricyclopentylphosphine) system [1].

  • Electronic Effect: The highly electron-rich nature of the trialkylphosphine ( PCyp3​ ) increases the electron density on the Palladium center, significantly accelerating the initially slow oxidative addition of the unactivated C−Br bond.

  • Steric Effect: The bulky cyclopentyl groups create a sterically crowded coordination sphere around the Pd(II) center. This steric pressure forces the transmetalated alkyl and nucleophile ligands closer together, accelerating reductive elimination and effectively outcompeting the β -hydride elimination pathway.

MechanisticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 4-(Bromomethyl)nonane PdII_Br Alkyl-Pd(II)-Br (from 4-(Bromomethyl)nonane) OxAdd->PdII_Br Transmet Transmetalation (R'-ZnX or R'-B(OH)2) PdII_Br->Transmet BetaElim β-Hydride Elimination (Alkene Byproduct) PdII_Br->BetaElim Suppressed by steric bulk PdII_R Alkyl-Pd(II)-R' Transmet->PdII_R RedElim Reductive Elimination (Accelerated by PCyp3) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (C(sp3)-C(sp3/sp2) Bond) RedElim->Product

Figure 1: Catalytic cycle logic highlighting the suppression of β-hydride elimination via ligand steric bulk.

Reaction Optimization & Quantitative Data

The choice of ligand, solvent, and additive dictates the success of the cross-coupling. The addition of N-methylimidazole (NMI) is a critical causal factor in the Negishi coupling; NMI acts as a transient co-ligand that stabilizes the active Pd(0) species and facilitates the transmetalation of the organozinc reagent [1].

Table 1: Parameter Optimization for 4-(Bromomethyl)nonane Coupling

Catalyst / Ligand SystemSolvent SystemAdditiveTemp (°C)Target Yield (%)Primary Observation / Causality
Pd2​(dba)3​ / PPh3​ THF / NMPNone80< 5%Extensive β -hydride elimination; PPh3​ lacks sufficient bulk.
Pd2​(dba)3​ / PCy3​ THF / NMPNMI (1.2 eq)8065%Moderate coupling; PCy3​ is slightly too rigid, slowing transmetalation.
Pd2​(dba)3​ / PCyp3​ THF / NMP (2:1) NMI (1.2 eq) 80 > 90% Optimal balance of sterics and electronics; alkene formation suppressed.
Ni(cod)2​ / Bathophen s -BuOH KOt -Bu6082%Effective alternative for Suzuki-Miyaura couplings [2].

Experimental Methodologies

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints (e.g., GC-MS tracking of the m/z 220/222 isotopic signature of the starting bromide), researchers can definitively separate reaction failure modes (e.g., catalyst death vs. β -hydride elimination).

Protocol A: Negishi Cross-Coupling (Alkyl-Alkyl Bond Formation)

Reference standard adapted from the Fu Group methodology [1].

Reagents Required:

  • 4-(Bromomethyl)nonane (Electrophile, 1.0 equiv)[3]

  • Alkylzinc halide ( R−ZnX , 1.5 equiv, 0.5 M in THF)

  • Pd2​(dba)3​ (2 mol% Pd)

  • PCyp3​ (8 mol%)

  • N-methylimidazole (NMI, 1.2 equiv)

  • Anhydrous THF / NMP (2:1 ratio, 0.2 M overall concentration)

Step-by-Step Procedure:

  • Catalyst Activation (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (2 mol%) and PCyp3​ (8 mol%).

    • Causality: PCyp3​ is highly prone to oxidation. Glovebox preparation ensures the active Pd(0) species is not poisoned by phosphine oxides.

  • Solvent & Additive Introduction: Add the THF/NMP (2:1) solvent mixture, followed by NMI (1.2 equiv). Stir for 5 minutes until the solution turns a deep, homogeneous red/purple.

  • Electrophile Addition: Add 4-(bromomethyl)nonane (1.0 equiv) neat via a microsyringe.

  • Nucleophile Addition: Seal the tube with a septum, remove it from the glovebox, and connect to a Schlenk line. Dropwise, add the alkylzinc halide solution (1.5 equiv) over 2 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 14 hours.

  • Self-Validation Checkpoint (In-Process): At t=4 hours, withdraw a 50 μL aliquot, quench with saturated NH4​Cl , extract with diethyl ether, and analyze via GC-MS.

    • Pass Criteria: Disappearance of the 4-(bromomethyl)nonane doublet ( m/z 220/222).

    • Failure Mode Identification: If a peak at m/z 140 appears, β -hydride elimination to the corresponding nonene derivative has occurred, indicating ligand oxidation or insufficient NMI.

  • Workup: Cool to room temperature, quench with 1M HCl (to solubilize zinc salts), extract with ethyl acetate ( 3×15 mL), dry over MgSO4​ , and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling (Alkyl-Aryl Bond Formation)

While Negishi couplings are excellent for alkyl-alkyl bonds, Suzuki-Miyaura couplings are preferred for late-stage arylation due to the stability of boronic acids [2].

Step-by-Step Procedure:

  • Preparation: Charge a vial with Ni(cod)2​ (4 mol%), Bathophenanthroline (8 mol%), Arylboronic acid (1.5 equiv), and KOt -Bu (1.6 equiv).

  • Solvation: Add anhydrous s -butanol (0.2 M). The bulky, protic solvent facilitates the transmetalation of the boronic acid without solvolyzing the alkyl bromide.

  • Coupling: Add 4-(bromomethyl)nonane (1.0 equiv). Stir at 60 °C for 12 hours.

  • Validation & Isolation: Filter the crude mixture through a short pad of Celite to remove Nickel black. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Experimental Workflow & Logic

Workflow Glovebox 1. Glovebox Setup Weigh Pd & PCyp3 Schlenk 2. Schlenk Flask Add THF/NMP & NMI Glovebox->Schlenk Electrophile 3. Electrophile Add 4-(Bromomethyl)nonane Schlenk->Electrophile Nucleophile 4. Nucleophile Dropwise R-ZnX Electrophile->Nucleophile Heat 5. Thermal Activation Stir at 80°C (14h) Nucleophile->Heat Quench 6. Quench & Extract NH4Cl / EtOAc Heat->Quench Analysis 7. Validation GC-MS (m/z 220/222) Quench->Analysis

Figure 2: Standard Schlenk-line workflow for the air-free cross-coupling of unactivated alkyl bromides.

References

  • J. Zhou, G. C. Fu, "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates", Journal of the American Chemical Society, 2003.
  • "Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex", Synthesis, Thieme Connect.
  • "Nonane / 4-(bromomethyl)
Method

Application Note: Synthesis and Utilization of 4-(Bromomethyl)nonane in Pharmaceutical Intermediates

Executive Summary 4-(Bromomethyl)nonane (IUPAC: 1-bromo-2-propylheptane; CAS: 1497343-76-6) is a highly specialized, branched-chain alkyl halide that serves as a critical building block in the synthesis of advanced pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Bromomethyl)nonane (IUPAC: 1-bromo-2-propylheptane; CAS: 1497343-76-6) is a highly specialized, branched-chain alkyl halide that serves as a critical building block in the synthesis of advanced pharmaceutical excipients, lipid nanoparticles (LNPs), and specialty surfactants[1]. Derived from 2-propylheptanol, this intermediate is defined by its unique ten-carbon branched architecture[2].

In modern drug development, the transition from linear to branched lipophilic tails is a deliberate design choice. The steric bulk of the 2-propylheptyl group disrupts crystalline lipid packing, significantly lowering the Krafft point and enhancing micellar fluidity[3]. This application note details the mechanistic rationale, validated synthetic protocols, and quality control frameworks required to synthesize and utilize 4-(Bromomethyl)nonane for the production of branched amine oxide surfactants and lipidic excipients.

Mechanistic Rationale: The Advantage of Branching

The physicochemical behavior of an active pharmaceutical ingredient (API) or its delivery vehicle is heavily dictated by the geometry of its lipophilic domains. When 4-(Bromomethyl)nonane is utilized to synthesize excipients (such as N,N-dimethyl-2-propylheptan-1-amine oxide), the resulting molecules exhibit distinct advantages over their linear counterparts (e.g., dodecyl derivatives)[3]:

  • Disruption of Lyotropic Liquid Crystals: The branching prevents the tight intermolecular packing characteristic of linear chains. This prevents the formation of highly viscous lyotropic liquid crystal phases in concentrated aqueous solutions, maintaining formulation fluidity[3].

  • Enhanced Wetting and Permeation: The branched architecture increases the diffusion rate at the liquid-liquid or liquid-solid interface, making these derivatives superior penetration enhancers for topical and transdermal drug delivery systems[2].

  • Tailored Critical Micelle Concentration (CMC): The steric hindrance of the branch slightly increases the CMC compared to linear analogs, allowing for more precise tuning of supramolecular aggregation upon pH stimuli[3].

Table 1: Physicochemical Comparison of Linear vs. Branched Amine Oxide Excipients
PropertyLinear Analog (Dodecyl-based)Branched Analog (2-Propylheptyl-based)Mechanistic Driver
Krafft Temperature > 0 °C< 0 °CSteric disruption of solid-state crystalline packing
Micellar Fluidity Rigid, tightly packedHighly fluid, dynamicIncreased cross-sectional area of the hydrophobic tail
Aqueous Viscosity High (forms liquid crystals)Low (isotropic solutions)Inability to form extended lamellar networks
Wetting Time SlowerSignificantly FasterAccelerated interfacial diffusion rates

Synthetic Workflow

The conversion of the primary alcohol to the functionalized excipient is a multi-step process. The workflow below illustrates the progression from the raw material to the final pharmaceutical intermediate.

G A 2-Propylheptanol (Starting Material) B 4-(Bromomethyl)nonane (Key Intermediate) A->B Bromination (PBr3, 0°C to RT) C N,N-Dimethyl-2-propylheptan-1-amine (Tertiary Amine) B->C Amination (HN(CH3)2, Pressure) D Branched Amine Oxide (Final Excipient) C->D Oxidation (H2O2, 75°C)

Fig 1: Synthetic workflow from 2-Propylheptanol to branched pharmaceutical excipients.

Experimental Protocols & Self-Validating Systems

As a self-validating system, each protocol below includes the specific chemical causality driving the methodology and the analytical markers required to verify the success of the transformation before proceeding to the next step.

Protocol A: Synthesis of 4-(Bromomethyl)nonane

Objective: Convert 2-propylheptanol to 4-(Bromomethyl)nonane without inducing carbocation rearrangement[2].

  • Reagents: 2-Propylheptanol (1.0 eq), Phosphorus tribromide ( PBr3​ , 0.4 eq), Anhydrous Dichloromethane (DCM).

  • Causality for Reagent Selection: PBr3​ is strictly selected over Hydrobromic acid (HBr). Using a strong protic acid like HBr would protonate the alcohol, leading to water elimination and the formation of a primary carbocation. This would inevitably trigger a 1,2-hydride shift to form a more stable tertiary carbocation, destroying the specific 2-propylheptyl architecture. PBr3​ ensures the reaction proceeds via a clean SN​2 mechanism.

  • Step-by-Step Method:

    • Dissolve 2-propylheptanol in anhydrous DCM under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath. Rationale: The initial formation of the phosphite ester is highly exothermic.

    • Add PBr3​ dropwise over 30 minutes to maintain thermal control.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench with ice water, extract the organic layer, wash with saturated NaHCO3​ , and dry over anhydrous Na2​SO4​ .

    • Purify via vacuum distillation to isolate the pure alkyl bromide.

  • Self-Validation (Quality Control):

    • FTIR: Confirm the complete disappearance of the broad -OH stretching band at ~3300 cm⁻¹ and the appearance of a sharp C-Br stretching band at ~600 cm⁻¹.

    • GC-MS: Verify the molecular ion peak corresponding to C10​H21​Br (m/z ≈ 220/222, displaying the characteristic 1:1 isotopic ratio of Bromine)[1].

Protocol B: Amination to N,N-Dimethyl-2-propylheptan-1-amine

Objective: Substitute the bromide with a dimethylamine group to form a tertiary amine precursor[2].

  • Reagents: 4-(Bromomethyl)nonane (1.0 eq), Dimethylamine (3.0 eq, 33% solution in ethanol).

  • Causality for Methodology: The reaction utilizes a sealed pressure vessel (autoclave). Dimethylamine is a gas at standard temperature and pressure (boiling point 7 °C). Maintaining it in the liquid phase under elevated pressure and temperature drives the bimolecular nucleophilic substitution ( SN​2 ) to completion, overcoming the significant steric hindrance imposed by the adjacent 2-propyl branch. The excess amine acts simultaneously as the nucleophile and the acid scavenger to neutralize the generated HBr.

  • Step-by-Step Method:

    • Charge a pressure-rated stainless steel reactor with 4-(Bromomethyl)nonane and the ethanolic dimethylamine solution.

    • Seal the reactor and heat to 90 °C for 12 hours under continuous agitation.

    • Cool the reactor to room temperature before carefully venting any residual pressure.

    • Remove ethanol under reduced pressure.

    • Partition the residue between diethyl ether and 1M NaOH (to ensure the amine is fully deprotonated).

    • Extract the organic layer, dry, and concentrate to yield the tertiary amine.

  • Self-Validation (Quality Control):

    • ¹H NMR: Confirm the appearance of a sharp singlet integrating to 6 protons at ~2.2 ppm, corresponding to the −N(CH3​)2​ group, and the downfield shift of the adjacent methylene protons.

Protocol C: Oxidation to Branched Amine Oxide

Objective: Convert the tertiary amine into a zwitterionic amine oxide surfactant[3].

  • Reagents: N,N-Dimethyl-2-propylheptan-1-amine (1.0 eq), Hydrogen Peroxide ( H2​O2​ , 30% aq., 1.2 eq), Citric acid (catalytic).

  • Causality for Methodology: Mild oxidation using H2​O2​ is required to prevent the oxidative cleavage of the alkyl chain. Citric acid is added as a chelating agent to sequester trace transition metals that could catalyze the explosive decomposition of hydrogen peroxide.

  • Step-by-Step Method:

    • Suspend the tertiary amine in ultra-pure water containing catalytic citric acid.

    • Heat the mixture to 60 °C.

    • Add H2​O2​ dropwise over 30 minutes.

    • Increase the temperature to 75 °C and stir for 6 hours until the biphasic mixture becomes a clear, isotropic solution (indicating the formation of the water-soluble surfactant).

    • Lyophilize the solution to obtain the pure branched amine oxide.

  • Self-Validation (Quality Control):

    • Potentiometric Titration: Confirm the absence of unreacted tertiary amine. The resulting amine oxide will exhibit a specific proton dissociation constant distinct from the starting material[3].

References

  • Fabozzi, A., et al. "Synthesis, Surface Properties, and Self-Aggregation Behavior of a Branched N,N-Dimethylalkylamine Oxide Surfactant." Journal of Surfactants and Detergents, 22(1), 115-124 (2019). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66050301, 4-(Bromomethyl)nonane". PubChem. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Substitution and Preventing Elimination in 4-(Bromomethyl)nonane

Welcome to the Technical Support Center for alkyl halide functionalization. This guide is specifically engineered for researchers and drug development professionals struggling with poor yields and alkene byproducts when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for alkyl halide functionalization. This guide is specifically engineered for researchers and drug development professionals struggling with poor yields and alkene byproducts when working with 4-(Bromomethyl)nonane .

Due to its unique structural topology, this molecule presents a classic mechanistic trap. Below, we dissect the causality of these side reactions, provide a self-validating experimental protocol, and answer frequently asked questions to help you achieve >95% substitution yields.

The Mechanistic Challenge: Why Elimination Occurs

To solve the problem, we must first understand the structural causality. 4-(Bromomethyl)nonane (C₁₀H₂₁Br) is a primary alkyl bromide, which typically favors Bimolecular Nucleophilic Substitution (Sₙ2) 1. However, the carbon adjacent to the leaving group (the β -carbon, C4 of the nonane backbone) is tertiary —bonded to a propyl group, a pentyl group, and the bromomethyl group.

This β -branching creates immense steric bulk that physically blocks the 180∘ trajectory required for a nucleophile to execute a backside attack 2. Consequently, the activation energy for the Sₙ2 pathway is artificially raised. If the chosen nucleophile possesses any basic character (e.g., alkoxides, hydroxides), it will take the path of least resistance: abstracting the exposed β -hydrogen to initiate a Bimolecular Elimination (E2) pathway, yielding the undesired alkene, 4-methylenenonane 3.

SN2_E2_Logic Substrate 4-(Bromomethyl)nonane (β-branched 1° Alkyl Halide) CauseE2 Strong Base (RO⁻, OH⁻) High Temperature (>60°C) Substrate->CauseE2 Suboptimal Conditions CauseSN2 Weak Base / Strong Nucleophile (N₃⁻, CN⁻) Polar Aprotic Solvent (DMF) Low Temperature (25°C) Substrate->CauseSN2 Optimized Conditions PathE2 E2 Elimination Pathway (High Activation Entropy) ProductE2 4-Methylenenonane (Undesired Alkene) PathE2->ProductE2 PathSN2 SN2 Substitution Pathway (Sterically Hindered) ProductSN2 Target Substituted Nonane (Desired Product) PathSN2->ProductSN2 CauseE2->PathE2 CauseSN2->PathSN2

Caption: Logical relationship between reaction conditions and the SN2/E2 pathway competition.

Troubleshooting Guide & FAQs

Q: Why am I getting 4-methylenenonane instead of my target substitution product? A: You are likely using a nucleophile that is too basic or running the reaction at elevated temperatures. Strong, sterically hindered bases strongly favor E2 elimination over Sₙ2, especially on β -branched substrates 3. To fix this, switch to a strong nucleophile that is a weak base (e.g., N₃⁻, CN⁻, or thiolates) 4.

Q: How does solvent choice impact the Sₙ2/E2 ratio? A: Polar aprotic solvents (like DMF, DMSO, or Acetone) preferentially solvate cations (like Na⁺ or K⁺), leaving the nucleophilic anion "bare" and highly reactive . This dramatically increases the nucleophilicity of weak bases, allowing the Sₙ2 reaction to overcome the steric hindrance of 4-(bromomethyl)nonane without needing to increase the basicity of the system.

Q: Can I use heat to force the slow Sₙ2 reaction to completion? A: No. Elimination reactions are entropically favored ( ΔS‡>0 ) because they produce three molecules from two. Heating the reaction will disproportionately accelerate the E2 pathway over the Sₙ2 pathway 5. To accelerate the reaction without heat, use a Finkelstein catalyst (see SOP below).

Quantitative Condition Matrix

To illustrate the causality of reaction conditions on the product distribution, review the following synthesized data table comparing condition sets for 4-(bromomethyl)nonane:

Nucleophile / BaseSolvent TypeTemperaturePrimary PathwayExpected Sₙ2 : E2 Ratio
NaOMe (Strong Base)Methanol (Protic)65 °CE2 Elimination10 : 90
NaOMe (Strong Base)Methanol (Protic)25 °CE2 Elimination30 : 70
NaN₃ (Weak Base)DMF (Aprotic)65 °CSₙ2 Substitution85 : 15
NaN₃ (Weak Base)DMF (Aprotic)25 °CSₙ2 Substitution98 : 2

Data Interpretation: The optimal environment to suppress E2 elimination requires a non-basic nucleophile, a polar aprotic solvent, and strict temperature control 3.

Self-Validating Standard Operating Procedure (SOP)

To bypass the slow kinetics of the sterically hindered Sₙ2 reaction without using heat, this protocol utilizes Finkelstein Activation . By adding catalytic Sodium Iodide (NaI), the bromide is transiently converted to an iodide. Iodide is a superior leaving group, lowering the Sₙ2 activation barrier and allowing the reaction to proceed rapidly at room temperature, entirely avoiding the thermal threshold for E2 3.

Methodology: High-Yield Azidation of 4-(Bromomethyl)nonane

Step 1: Substrate Preparation In an oven-dried round-bottom flask under N₂, dissolve 1.0 equivalent of 4-(Bromomethyl)nonane in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Causality: Anhydrous DMF ensures the nucleophile remains unsolvated and highly reactive .

Step 2: Finkelstein Activation Add 0.1 equivalents of anhydrous Sodium Iodide (NaI). Stir at room temperature for 15 minutes. Causality: Generates the highly electrophilic 4-(iodomethyl)nonane intermediate in situ.

Step 3: Nucleophile Addition Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of Sodium Azide (NaN₃) in portions. Causality: Cooling prevents localized exothermic spikes during addition that could inadvertently provide the activation energy required for the E2 pathway.

Step 4: Incubation & In-Process Control (Self-Validation) Remove the ice bath and allow the reaction to stir at 25 °C. After 12 hours, withdraw a 50 µL aliquot, quench in water, extract with diethyl ether, and analyze via GC-MS. Validation Metric: The reaction is only considered complete when the starting material peak (m/z 220/222) 1 is < 2% relative to the product peak. If > 2%, continue stirring and re-test every 4 hours.

Step 5: Quench and Workup Once validated, quench the reaction by adding 5 volumes of distilled water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous DMF Step2 2. Finkelstein Activation Add 0.1 eq NaI Step1->Step2 Step3 3. Nucleophile Addition Add 1.5 eq NaN₃ at 0°C Step2->Step3 Step4 4. Reaction Incubation Stir at 25°C for 12-18h Step3->Step4 Decision In-Process Control (GC-MS) Conversion > 98%? Step4->Decision Decision->Step4 No (Extend Time) Step5 5. Quench & Workup H₂O addition, Et₂O extraction Decision->Step5 Yes

Caption: Self-validating experimental workflow for the azidation of 4-(bromomethyl)nonane.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(Bromomethyl)nonane SN2 Alkylations

Welcome to the technical support center for SN2 alkylations utilizing 4-(bromomethyl)nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for SN2 alkylations utilizing 4-(bromomethyl)nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these reactions, with a primary focus on addressing low product yield. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field experience to provide you with actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding SN2 reactions with 4-(bromomethyl)nonane.

Q1: Why is my SN2 reaction with 4-(bromomethyl)nonane resulting in a low yield?

Low yields in these reactions can stem from several factors. The most common culprits include suboptimal reaction conditions, the presence of side reactions, and issues with reagent quality. Specifically, for 4-(bromomethyl)nonane, which is a primary alkyl halide, steric hindrance from the nonyl chain can play a role, as can the choice of nucleophile, solvent, and temperature.[1][2] A systematic troubleshooting approach, as detailed in the subsequent sections, is the most effective way to identify and resolve the specific cause.

Q2: What are the ideal solvent conditions for an SN2 reaction with this substrate?

For SN2 reactions, polar aprotic solvents are generally the preferred choice.[1][2][3][4] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent options because they effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile.[2][3][5][6] This "naked" state of the nucleophile enhances its reactivity, leading to a faster reaction rate.[2][3][6] Protic solvents, like water and alcohols, should be avoided as they can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and slows down the reaction.[3][7]

Q3: Could steric hindrance be a significant issue with 4-(bromomethyl)nonane?

While 4-(bromomethyl)nonane is a primary alkyl halide and thus generally favored for SN2 reactions, the long nonyl chain can introduce some steric hindrance.[2][8][9] The SN2 reaction relies on a "backside attack" where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[10] The flexibility of the alkyl chain can allow it to fold back, partially obstructing this pathway. While not as significant as with secondary or tertiary substrates, this steric effect can slow the reaction rate and contribute to lower yields, especially with bulky nucleophiles.[9][11]

Q4: How does the choice of nucleophile impact the reaction?

The strength of the nucleophile is a critical factor in the success of an SN2 reaction. Strong nucleophiles, which are typically negatively charged and less basic, will increase the reaction rate. It's important to distinguish between nucleophilicity and basicity. While often related, a strong base can favor the competing E2 elimination reaction, leading to the formation of an alkene byproduct and reducing the yield of the desired SN2 product.[12][13]

In-Depth Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to troubleshoot specific issues you may be facing in your experiments.

Issue 1: The reaction is very slow or does not proceed to completion.

Q: I've set up my reaction, but even after an extended period, I see a significant amount of starting material remaining. What could be the cause?

A: A sluggish or incomplete reaction can be attributed to several factors. Let's break them down:

  • Insufficient Nucleophilicity: Your chosen nucleophile may not be strong enough to efficiently displace the bromide leaving group. Nucleophilicity is influenced by factors such as charge, basicity, and polarizability.[14][15]

  • Poor Leaving Group Ability: While bromide is a good leaving group, its departure is a key part of the rate-determining step.[16][17][18] In some specific contexts, converting the bromide to an even better leaving group, such as an iodide (via a Finkelstein reaction) or a tosylate, could be considered, though this adds steps to your synthesis.[1]

  • Suboptimal Temperature: SN2 reactions are sensitive to temperature. While increasing the temperature can increase the reaction rate, it can also favor the competing E2 elimination reaction.[19][20][21] A careful optimization of the reaction temperature is often necessary.

Issue 2: My main product is an alkene, not the desired substitution product.

Q: I've isolated my product, but NMR analysis shows the major component is an alkene. Why did elimination dominate over substitution?

A: The formation of an alkene is a classic sign of a competing E2 elimination reaction. This is a common side reaction in SN2 alkylations and is favored by several conditions:

  • Strongly Basic Nucleophile: If your nucleophile is also a strong base, it can abstract a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond.[22][13]

  • Steric Hindrance: A bulky nucleophile or a sterically hindered substrate can make the backside attack required for SN2 difficult, tipping the balance in favor of E2, which is less sensitive to steric bulk around the alpha-carbon.[11][23]

  • High Reaction Temperature: As mentioned earlier, higher temperatures generally favor elimination over substitution.[19][20][21]

Issue 3: I'm observing multiple unexpected byproducts.

Q: Besides the starting material and the desired product, I'm seeing several other spots on my TLC plate. What could these be?

A: The presence of multiple byproducts suggests that other reaction pathways are occurring. Beyond E2 elimination, other possibilities include:

  • Reaction with the Solvent: If you are using a nucleophilic solvent, it may be competing with your intended nucleophile.

  • Instability of Reagents or Products: Your starting material, nucleophile, or even the desired product might be degrading under the reaction conditions.

  • Complex Rearrangements: While less common with primary alkyl halides, under certain conditions, carbocation rearrangements (characteristic of SN1 reactions) could occur, leading to a mixture of products. However, SN1 reactions are generally not favored for primary substrates like 4-(bromomethyl)nonane.[2][8]

Troubleshooting Summary Table
Observed Problem Potential Cause Recommended Solution
Low Conversion Weak nucleophile- Use a stronger, less sterically hindered nucleophile. - Consider using a salt of the nucleophile with a non-coordinating counter-ion.
Poor solvent choice- Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][2][3]
Low temperature- Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.[20]
Alkene Formation (E2) Strongly basic nucleophile- Use a nucleophile that is less basic but still highly nucleophilic (e.g., azide, cyanide, thiolate).[11][24]
High temperature- Lower the reaction temperature.[19][21]
Sterically hindered nucleophile- Use a smaller nucleophile.
Multiple Byproducts Impure starting materials- Purify all reagents before use.
Reaction with solvent- Use a non-nucleophilic, polar aprotic solvent.
Degradation of reagents/products- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Analyze the stability of your compounds under the reaction conditions.
Experimental Protocol: A General Optimized SN2 Alkylation of 4-(Bromomethyl)nonane

This protocol provides a starting point for optimizing your reaction. Adjustments may be necessary based on your specific nucleophile.

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent the introduction of water, which can act as a competing nucleophile.

    • Use an anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reaction Setup:

    • Under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line), add your nucleophile (1.1 to 1.5 equivalents) to the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

    • If your nucleophile is a salt, ensure it is fully dissolved. Gentle heating may be required.

    • Once the nucleophile is dissolved, add 4-(bromomethyl)nonane (1.0 equivalent) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • If the reaction is slow at room temperature, gradually increase the temperature in 5-10 °C increments, continuing to monitor the reaction progress and the formation of any byproducts.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired SN2 alkylation product.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low yield in your SN2 alkylation of 4-(bromomethyl)nonane.

Troubleshooting_SN2_Alkylation Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion No High_Conversion Problem: Byproduct Formation Check_Conversion->High_Conversion Yes Solution_Nucleophile Solution: Optimize Nucleophile (Stronger, Less Basic) Low_Conversion->Solution_Nucleophile Cause: Weak Nucleophile Solution_Solvent Solution: Change to Polar Aprotic Solvent (DMF, DMSO) Low_Conversion->Solution_Solvent Cause: Poor Solvent Solution_Temp_Low Solution: Optimize Temperature (Gradual Increase) Low_Conversion->Solution_Temp_Low Cause: Low Temperature Analyze_Byproducts Analyze Byproducts (NMR, GC-MS) High_Conversion->Analyze_Byproducts Alkene_Detected Major Byproduct is Alkene (E2) Analyze_Byproducts->Alkene_Detected Alkene Identified Other_Byproducts Multiple/Other Byproducts Analyze_Byproducts->Other_Byproducts Other Products Solution_Temp_High Solution: Lower Temperature Alkene_Detected->Solution_Temp_High Cause: High Temperature Solution_Base Solution: Use Less Basic Nucleophile Alkene_Detected->Solution_Base Cause: Strong Base Solution_Purity Solution: Ensure Reagent Purity & Inert Atmosphere Other_Byproducts->Solution_Purity

Caption: Troubleshooting workflow for low yield in SN2 reactions.

References

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Available at: [Link].

  • Chemistry LibreTexts. (2023, January 22). Nucleophile. Available at: [Link].

  • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Available at: [Link].

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link].

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link].

  • Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide. Available at: [Link].

  • Khan Academy. Nucleophilicity vs. basicity. Available at: [Link].

  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Available at: [Link].

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Available at: [Link].

  • Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link].

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66050301, 4-(Bromomethyl)nonane. Available at: [Link].

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry. Available at: [Link].

  • Pearson. Which reaction, E2 or Sₙ2, would you expect to be more favorable... Available at: [Link].

  • Student Doctor Network Forums. (2004, July 26). Nucleophile vs Base. Available at: [Link].

  • Wikipedia. (2023, December 15). Leaving group. Available at: [Link].

  • Wikipedia. (2024, March 17). SN2 reaction. Available at: [Link].

  • YouTube. (2019, July 17). SN2 reaction of alkyl halides. Available at: [Link].

  • YouTube. (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons. Available at: [Link].

  • YouTube. (2024, January 17). Nucleophile Strength and Leaving Group Ability. Available at: [Link].

Sources

Troubleshooting

Optimizing reaction temperature for 4-(Bromomethyl)nonane synthesis

Technical Support Center: Optimizing Reaction Temperature for 4-(Bromomethyl)nonane Synthesis Welcome to the Technical Support Center. This guide is designed for drug development professionals, researchers, and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 4-(Bromomethyl)nonane Synthesis

Welcome to the Technical Support Center. This guide is designed for drug development professionals, researchers, and synthetic chemists who are scaling or troubleshooting the synthesis of 4-(bromomethyl)nonane (also known by its IUPAC name, 1-bromo-2-propylheptane) from its branched primary alcohol precursor, 2-propylheptan-1-ol[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the thermodynamic and kinetic causalities behind temperature optimization, providing you with self-validating workflows to ensure high-fidelity halogenation.

Part 1: Mechanistic Overview & Temperature Logic

The conversion of 2-propylheptan-1-ol to 4-(bromomethyl)nonane is heavily dependent on thermal control. Because the precursor features a beta-branch (a propyl group at the C2 position), the substrate is sterically hindered. This hindrance creates an activation energy barrier during the final SN2 displacement step, making temperature optimization the critical variable between a high-yielding reaction and a failed batch[2].

G A 2-Propylheptan-1-ol (Precursor) B PBr3 Addition (0 °C) A->B Reagents C Alkoxy-dibromophosphite Intermediate B->C Exothermic D T < 0 °C (Too Cold) C->D F T = 20-40 °C (Optimal SN2) C->F H T > 60 °C (Too Hot) C->H E Incomplete Activation D->E G 4-(Bromomethyl)nonane (Target Product) F->G Bromide Attack I Elimination / PH3 Gas (Side Reactions) H->I

Workflow for 4-(bromomethyl)nonane synthesis detailing temperature-dependent pathways.

Part 2: Troubleshooting & FAQs

Q1: Why is strict temperature control required during the addition of Phosphorus Tribromide (PBr3) to 2-propylheptan-1-ol? The reaction mechanism dictates a two-phase thermal approach. Step 1 is the formation of the alkoxy-dibromophosphite intermediate. This P-O bond formation is highly exothermic. If the temperature is not strictly controlled at 0 °C during addition, the resulting thermal runaway can drive side reactions, including alkene elimination, or generate highly toxic phosphine gas (PH3)[3]. Step 2 is the SN2 displacement by the bromide ion. Because the beta-branch of 2-propylheptan-1-ol physically shields the electrophilic carbon, the SN2 kinetics are sluggish at 0 °C[2]. Warming the reaction to room temperature (or slightly above) provides the necessary kinetic energy to overcome this steric barrier.

Table 1: Temperature Matrix for PBr3-Mediated Bromination

Reaction PhaseTarget TemperatureKinetic/Thermodynamic ConsequencePotential Failure Mode
Reagent Addition 0 °C to 5 °CControls exothermic P-O bond formationThermal runaway; Phosphine (PH3) gas generation
Phosphite Formation 10 °C to 15 °CEnsures complete conversion to intermediateIncomplete activation of the hydroxyl group
SN2 Displacement 20 °C to 40 °COvercomes steric hindrance of beta-branchingUnreacted intermediate; Alkene elimination if >60 °C

Q2: What is the self-validating protocol for the PBr3 bromination of 2-propylheptan-1-ol? A robust protocol must incorporate built-in validation checks to ensure the system is behaving as expected at each thermal stage.

Step-by-Step Methodology: PBr3 Bromination

  • Preparation & Purging: Flame-dry a 250 mL 3-neck round-bottom flask. Flush continuously with inert gas (N2 or Argon).

  • Substrate Dissolution: Dissolve 1.0 equivalent of 2-propylheptan-1-ol in anhydrous dichloromethane (DCM). Validation: The solution must be completely clear. Any cloudiness indicates moisture, which will prematurely hydrolyze the PBr3[2].

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to stabilize at 0–2 °C.

  • Reagent Addition: Add 0.35 to 0.4 equivalents of PBr3 dropwise via an addition funnel over 30 minutes. Validation: Monitor for a slight, controlled exotherm. The solution should remain clear; excessive white fuming indicates moisture contamination or too rapid addition.

  • Activation Phase: Stir at 0 °C for 1 hour to ensure the complete formation of the alkoxy-dibromophosphite intermediate.

  • SN2 Displacement Phase: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 3–4 hours. Validation: If TLC indicates unreacted intermediate due to the beta-branching, gently warm the mixture to 35–40 °C for an additional hour. Do not exceed 40 °C.

  • Quenching: Cool the system back to 0 °C. Quench carefully with cold saturated aqueous NaHCO3. Validation: Vigorous CO2 evolution confirms the successful neutralization of excess HBr and phosphorous acid byproducts[2].

  • Workup: Extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Q3: I am experiencing low yields and incomplete conversion even after 12 hours at room temperature. Should I heat the PBr3 reaction to 80 °C? Absolutely not. Heating PBr3 reactions to 80 °C is strongly discouraged. While PBr3 has a boiling point of 173 °C, exposing the reaction mixture to high heat dramatically increases the risk of generating toxic phosphine gas and promotes E2 elimination pathways over SN2 substitution[3]. If the steric hindrance of 2-propylheptan-1-ol is completely stalling your PBr3 reaction, you should switch to the Appel reaction.

Q4: How does the Appel reaction solve this steric issue, and what is its temperature profile? The Appel reaction utilizes triphenylphosphine (PPh3) and carbon tetrabromide (CBr4)[4]. It bypasses the limitations of PBr3 by relying on a massive thermodynamic driving force: the formation of the extremely strong P=O double bond in the triphenylphosphine oxide byproduct[5]. This driving force effectively "pulls" the sterically hindered SN2 displacement forward at much milder temperatures, operating under neutral conditions that prevent acid-catalyzed side reactions[6].

Appel S1 PPh3 + CBr4 (0 °C) S2 Phosphonium Salt Formation S1->S2 Activation S3 Alkoxyphosphonium Intermediate S2->S3 + 2-Propylheptan-1-ol S4 SN2 Displacement (20-25 °C) S3->S4 Bromide Attack S5 4-(Bromomethyl)nonane + Ph3P=O S4->S5 Thermodynamic Driving Force

Appel reaction mechanism highlighting the sterically driven SN2 displacement step.

Table 2: PBr3 vs. Appel Reaction for 4-(Bromomethyl)nonane Synthesis

ParameterPBr3 MethodAppel Reaction (PPh3 / CBr4)
Reagents PBr3 (0.35 - 0.4 eq)PPh3 (1.2 eq), CBr4 (1.2 eq)
Addition Temperature 0 °C0 °C
Reaction Temperature 20 °C - 40 °C20 °C - 25 °C
Byproducts H3PO3, HBrPh3P=O, CHBr3
Steric Tolerance Moderate (Requires slight heating)High (Driven by Ph3P=O formation)
pH Environment Acidic (generates HBr)Neutral

Step-by-Step Methodology: Appel Reaction

  • Preparation: Dissolve 1.0 equivalent of 2-propylheptan-1-ol and 1.2 equivalents of CBr4 in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C using an ice bath to control the initial activation energy.

  • Activation: Add 1.2 equivalents of PPh3 in small portions over 15 minutes. Validation: The solution will typically transition to a pale yellow color as the reactive halomethylphosphonium salt intermediate forms[4].

  • Displacement: Remove the ice bath and stir at room temperature (20–25 °C) for 1–2 hours. Validation: Monitor by TLC (hexane/ethyl acetate). The appearance of a highly UV-active spot at the baseline (Ph3P=O) alongside the non-polar product spot confirms that the thermodynamic driving force is successfully pushing the reaction forward.

  • Purification: Concentrate the mixture under reduced pressure. Precipitate the bulk of the triphenylphosphine oxide by triturating with cold hexane or diethyl ether, and filter. Purify the filtrate via short-path silica gel chromatography (100% hexanes) to isolate pure 4-(bromomethyl)nonane[6].

References

  • Title: Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion) Source: OrgoSolver URL: [Link]

  • Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL: [Link]

  • Title: Help with PBr3 addition Source: Reddit (r/chemistry) URL: [Link]

  • Title: Appel Reaction Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Appel reaction Source: Wikipedia URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 4-(Bromomethyl)nonane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(Bromomethyl)nonane. This guide is designed for researchers, scientists, and drug development professionals who are incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(Bromomethyl)nonane. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile but sterically challenging reagent into their synthetic workflows. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate the effects of steric hindrance and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 4-(Bromomethyl)nonane.

Q1: Why are my reactions with 4-(Bromomethyl)nonane proceeding slowly or resulting in low yields?

A: The primary reason is the significant steric hindrance around the reactive center. 4-(Bromomethyl)nonane is a primary alkyl halide, but the carbon atom to which the bromomethyl group is attached (C4 of the nonane chain) is bulky. This branching near the reaction site physically obstructs the pathway for incoming nucleophiles, particularly in reactions that follow an Sₙ2 mechanism, which requires a specific "backside attack" trajectory.[1][2] This obstruction increases the activation energy of the reaction, leading to slower rates and lower conversion.[3][4]

Caption: Steric hindrance in 4-(Bromomethyl)nonane.

Q2: Which reaction pathways are most affected, and can I favor one over another?

A: Bimolecular nucleophilic substitution (Sₙ2) reactions are most severely affected.[5][6] The rate of an Sₙ2 reaction is highly sensitive to the steric bulk on both the electrophilic carbon and its neighboring atoms.[2]

  • Sₙ2 (Substitution): This pathway is disfavored due to the hindered backside attack, as explained above.

  • Sₙ1 (Substitution): This pathway is unlikely. It requires the formation of a primary carbocation, which is highly unstable, even with some potential for rearrangement. Steric bulk can stabilize carbocations, but this effect is most pronounced for tertiary and secondary centers, not primary ones.[7]

  • E2 (Elimination): This pathway can become a significant competing reaction, especially when using a nucleophile that is also a strong, bulky base. The base can abstract a proton from the carbon adjacent to the bromomethyl group (C4), leading to the formation of an alkene.[3][8]

You can favor substitution by using a small, highly nucleophilic but weakly basic reagent and by using lower reaction temperatures.

Q3: What is the difference between nucleophilicity and basicity, and why does it matter here?

A: This is a critical concept for managing reactions with hindered substrates.

  • Nucleophilicity is a kinetic property that measures how quickly a reagent attacks an electrophilic carbon.[9]

  • Basicity is a thermodynamic property that measures the affinity of a reagent for a proton (H⁺).[9]

For sterically hindered electrophiles like 4-(Bromomethyl)nonane, you need a reagent that is a good nucleophile (to attack the carbon) but a poor base (to avoid abstracting a proton and causing elimination). Sterically hindered bases that are poor nucleophiles are often called non-nucleophilic bases.[9] For example, the azide ion (N₃⁻) is an excellent nucleophile but a relatively weak base, making it a good choice. In contrast, potassium tert-butoxide is a very strong, bulky base and a poor nucleophile, which would strongly favor elimination.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My nucleophilic substitution reaction has a very low yield or fails to proceed.

This is the most common issue. The increased activation energy due to steric hindrance prevents the reaction from occurring under standard conditions.

Solution A: Optimize Your Nucleophile Your choice of nucleophile is the most critical variable.

  • Action: Switch to a smaller, more potent nucleophile. Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).

  • Rationale: A smaller nucleophile can more easily access the sterically shielded electrophilic carbon. High nucleophilicity helps to overcome the activation barrier.

NucleophileTypical UseSizeBasicitySuitability for this Substrate
I⁻, N₃⁻, CN⁻Sₙ2 SubstitutionSmallWeakExcellent
Br⁻, HS⁻, RS⁻Sₙ2 SubstitutionSmall-MediumWeak-ModerateGood
CH₃COO⁻, RCOO⁻Sₙ2 SubstitutionMediumModerateFair
NH₃, RNH₂Sₙ2 SubstitutionMediumModerateFair to Poor
H₂O, ROHSolvolysisSmall-MediumVery WeakPoor (Sₙ1 favored, unlikely)
t-BuO⁻, LDAE2 EliminationLargeStrongVery Poor (Elimination will dominate)

Solution B: Modify Reaction Conditions

  • Action: Increase the reaction temperature and prolong the reaction time.

  • Rationale: Increasing the temperature provides the system with more kinetic energy, helping both the nucleophile and electrophile overcome the steric repulsion and the activation energy barrier.[10] Monitor the reaction by TLC or GC-MS to track conversion and check for decomposition.

Solution C: Select an Appropriate Solvent

  • Action: Use a polar aprotic solvent.

  • Rationale: Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal for Sₙ2 reactions. They solvate the counter-cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and highly reactive.[11] In contrast, polar protic solvents (like water or ethanol) form a hydrogen-bonding cage around the nucleophile, stabilizing it and reducing its reactivity.[7]

Troubleshooting_Yield Start Low/No Yield in Substitution Reaction Check_Nu Is the Nucleophile Small & Potent? Start->Check_Nu Change_Nu Action: Switch to N₃⁻, CN⁻, or I⁻. (See Nucleophile Table) Check_Nu->Change_Nu No Check_Conditions Are Reaction Conditions Forcing Enough? Check_Nu->Check_Conditions Yes Change_Nu->Check_Conditions Change_Conditions Action: Increase Temp (e.g., 60-100 °C) & Extend Reaction Time (>24h) Check_Conditions->Change_Conditions No Check_Solvent Is the Solvent Polar Aprotic? Check_Conditions->Check_Solvent Yes Change_Conditions->Check_Solvent Change_Solvent Action: Use Anhydrous DMF, DMSO, or Acetonitrile Check_Solvent->Change_Solvent No Consider_Coupling Final Option: Consider Alternative (e.g., Cross-Coupling) Check_Solvent->Consider_Coupling Yes Change_Solvent->Consider_Coupling

Caption: Workflow for troubleshooting low reaction yield.

Problem 2: My reaction is producing a significant amount of an elimination (alkene) byproduct.

This occurs when the nucleophile acts as a base, abstracting a proton.

Solution A: Re-evaluate the Nucleophile/Base System

  • Action: As above, use a nucleophile with high nucleophilicity but low basicity (e.g., azide, cyanide, iodide). Avoid alkoxides (RO⁻) and hydroxides (OH⁻) if possible.

  • Rationale: This directly disfavors the E2 pathway, which is dependent on the base strength of the attacking reagent.

Solution B: Lower the Reaction Temperature

  • Action: Run the reaction at the lowest temperature that still allows for a reasonable rate of substitution.

  • Rationale: Elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions. Thus, increasing the temperature tends to favor elimination more than substitution. By lowering the temperature, you can often tip the balance back towards the desired Sₙ2 product.

SN2_vs_E2 cluster_paths Competing Pathways Reactants 4-(Bromomethyl)nonane + Nu⁻ SN2_Path Sₙ2 Pathway (Nucleophilic Attack on C) Reactants->SN2_Path Favored by: - Small, non-basic Nu⁻ - Polar aprotic solvent - Lower temperature E2_Path E2 Pathway (Proton Abstraction from C4) Reactants->E2_Path Favored by: - Strong, bulky base - Higher temperature Substitution_Product Substitution Product SN2_Path->Substitution_Product Elimination_Product Elimination Product (Alkene) E2_Path->Elimination_Product

Caption: Sₙ2 versus E2 competition pathways.

Problem 3: I need to form a C-C bond, but standard Grignard or organolithium reactions are inefficient.

Organometallic reagents are often very strong bases and can be bulky, leading to a predominance of elimination or simple deprotonation.

Solution: Use a Transition-Metal-Catalyzed Cross-Coupling Reaction

  • Action: Employ a milder, more selective cross-coupling method. Iron-catalyzed couplings are cost-effective and highly efficient for secondary alkyl halides, and the principles can be adapted here.[12] Nickel and Palladium catalysts are also excellent for coupling unactivated alkyl halides.[13]

  • Rationale: These reactions often proceed through mechanisms (e.g., involving radical intermediates or different transition states) that are less sensitive to the steric factors that plague Sₙ2 reactions. They offer a powerful alternative for constructing challenging C(sp³)-C(sp³) or C(sp³)-C(sp²) bonds.

Detailed Experimental Protocols

Protocol 1: Optimized Sₙ2 Azidation Reaction

This protocol uses a small, highly reactive nucleophile (azide) under optimal conditions to maximize the yield of the substitution product.

Materials:

  • 4-(Bromomethyl)nonane (1.0 eq)

  • Sodium azide (NaN₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Allow the flask to cool to room temperature. Add 4-(Bromomethyl)nonane (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Nucleophile Addition: Add finely powdered and dried sodium azide (2.0 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to 60-70 °C. The higher temperature is necessary to overcome the steric barrier.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or GC-MS. The reaction may require 24-48 hours for complete conversion.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting azide product by column chromatography on silica gel.

Protocol 2: Iron-Catalyzed Cross-Coupling with an Aryl Grignard Reagent

This protocol provides a robust method for C-C bond formation, adapted from established methods for sterically hindered halides.[12]

Materials:

  • 4-(Bromomethyl)nonane (1.0 eq)

  • Iron(III) acetylacetonate [Fe(acac)₃] (5 mol%)

  • Phenylmagnesium bromide (PhMgBr, 1.2 eq, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a flame-dried, three-neck flask under argon, add Fe(acac)₃ (0.05 eq) and 4-(Bromomethyl)nonane (1.0 eq).

  • Solvent Addition: Add a 9:1 mixture of anhydrous THF and NMP (to make a ~0.1 M solution). Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via syringe over 20-30 minutes, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by GC-MS.

  • Quenching & Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C. Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

References
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. Journal of Physical Chemistry A. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic substitution at sterically hindered carbon centers - ResearchGate. Available at: [Link]

  • Alkyl Halides - Moodle@Units. Available at: [Link]

  • Fe-Catalyzed Reductive Couplings of Terminal (Hetero)Aryl Alkenes and Alkyl Halides under Aqueous Micellar Conditions | Journal of the American Chemical Society. Available at: [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. Nature Communications. Available at: [Link]

  • Steric Hindrance | ChemTalk. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]

  • Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive - Organic Chemistry Portal. Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. Available at: [Link]

  • Sn2 mechanism: kinetics and substrate (video) - Khan Academy. Available at: [Link]

  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation - Wiley Online Library. Available at: [Link]

  • 4-(Bromomethyl)nonane | C10H21Br - PubChem. Available at: [Link]

  • Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine - PubMed. Journal of the American Chemical Society. Available at: [Link]

  • Cross-coupling reactions of unactivated alkyl halides - DSpace@MIT. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. Available at: [Link]

  • Beyond Loxoprofen: Exploring the Reactivity of 2-(4-Bromomethyl)phenylpropionic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Troubleshooting

Purification techniques to remove unreacted 4-(Bromomethyl)nonane

Technical Support Center: 4-(Bromomethyl)nonane Purification & Troubleshooting Overview 4-(Bromomethyl)nonane (CAS: 1497343-76-6) is a branched, highly lipophilic alkylating agent with a molecular weight of 221.18 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(Bromomethyl)nonane Purification & Troubleshooting

Overview 4-(Bromomethyl)nonane (CAS: 1497343-76-6) is a branched, highly lipophilic alkylating agent with a molecular weight of 221.18 g/mol and an XLogP3 of 5.2[1]. In drug development and synthetic workflows, it is frequently used in molar excess to drive N-alkylation or O-alkylation reactions to completion. However, its high boiling point and extreme non-polarity render traditional evaporation or simple aqueous workups ineffective, leaving unreacted starting material in the crude product.

Below are our field-validated troubleshooting guides to help you isolate your target product efficiently.

FAQ 1: Chemical Scavenging (The Catch-and-Release Method)

Q: I want to avoid column chromatography. How can I selectively remove excess 4-(bromomethyl)nonane from my crude mixture?

A: The most robust and scalable method is utilizing Polymer-Supported (PS) nucleophilic scavengers, such as PS-Trisamine or PS-Thiophenol[2].

The Causality & Mechanism: 4-(Bromomethyl)nonane is a primary alkyl halide, making its electrophilic carbon highly susceptible to SN​2 nucleophilic attack. By introducing a macroscopic, insoluble polymer resin functionalized with highly nucleophilic groups (like primary amines), the unreacted alkyl bromide covalently bonds to the solid support. Your target product, which has already been alkylated and is sterically hindered or less reactive, remains in the liquid phase. A simple physical filtration separates the solid waste from the pure liquid product[2].

Protocol: Step-by-Step PS-Amine Scavenging

  • Preparation: Dissolve the crude reaction mixture (containing your product and excess 4-(bromomethyl)nonane) in a compatible, non-nucleophilic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile).

  • Resin Addition: Add 3 to 5 molar equivalents of PS-Trisamine resin (relative to the estimated unreacted alkyl bromide).

  • Agitation: Gently shake or mechanically stir the suspension at 25°C to 50°C for 4–12 hours. Critical Note: Do not use magnetic stir bars at high speeds, as the grinding action will mechanically crush the resin beads, leading to clogged filters and poor separation.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Washing: Wash the resin cake with 2–3 column volumes of the reaction solvent to ensure complete recovery of the entrained product.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield the purified product.

ScavengingWorkflow A Crude Reaction Mixture (Product + Unreacted Bromide) B Add PS-Amine Resin (3-5 equivalents) A->B C Agitate at 25-50°C (4-12 hours) B->C D Vacuum Filtration (Fritted Funnel) C->D E Resin Waste (Bound Alkyl Bromide) D->E Solid Phase F Filtrate (Pure Product in Solution) D->F Liquid Phase

Workflow for polymer-supported scavenging of unreacted 4-(bromomethyl)nonane.

FAQ 2: Chromatographic Resolution

Q: My alkylated product co-elutes with 4-(bromomethyl)nonane on normal-phase silica gel. What are my options?

A: 4-(Bromomethyl)nonane is highly non-polar and will elute near the solvent front in standard normal-phase systems (e.g., hexanes/ethyl acetate). If your product is also lipophilic, normal-phase chromatography will fail due to a lack of differential partitioning between the mobile and stationary phases.

Troubleshooting Interventions:

  • Reverse-Phase Chromatography (C18): Switch to a C18 column using an Acetonitrile/Water gradient. The massive hydrophobic tail of the C10​ backbone will cause the alkyl bromide to retain heavily on the non-polar C18 stationary phase, allowing more polar products to elute first.

  • Acid-Base Liquid-Liquid Extraction: If your product contains an ionizable basic amine, bypass chromatography entirely. Dissolve the mixture in diethyl ether and extract with 1M HCl. The protonated product will partition into the aqueous layer, while the unreacted 4-(bromomethyl)nonane remains entirely in the organic layer[3]. Separate the layers, basify the aqueous phase with NaOH, and back-extract the pure product into a fresh organic solvent.

Quantitative Data: Comparative Physicochemical Properties & Purification Suitability

Property / Parameter4-(Bromomethyl)nonaneTypical Polar Product (e.g., Amine)Purification Implication
Molecular Weight 221.18 g/mol [1]VariableSize-exclusion chromatography is rarely viable due to similar molecular sizes.
Boiling Point > 200°C (est. at atm)VariableVacuum distillation requires high heat, risking thermal degradation of the product.
Lipophilicity (XLogP3) 5.2[1]Typically < 3.0Strong retention on reverse-phase (C18); fast elution on normal-phase silica.
Chemical Reactivity Electrophilic (Alkylating)Nucleophilic / StableIdeal candidate for covalent scavenging via polymer-supported nucleophiles.

FAQ 3: Distillation Challenges

Q: Can I just distill off the excess 4-(bromomethyl)nonane using a Kugelrohr apparatus?

A: Generally, no. The high molecular weight and the long, branched hydrocarbon chain push the atmospheric boiling point well above 200°C. Even under high vacuum (e.g., 0.1 Torr), the required temperature to volatilize 4-(bromomethyl)nonane often exceeds the thermal stability threshold of complex pharmaceutical intermediates. Distillation is only recommended if your target product is highly volatile and can be distilled away from the alkyl halide, rather than attempting to boil off the alkyl halide itself.

References

  • Title: 4-(Bromomethyl)nonane | C10H21Br | CID 66050301 Source: PubChem - National Institutes of Health (NIH) URL: [Link] (Cited as[1])

  • Title: Strategies in organic synthesis Source: Wipf Group, University of Pittsburgh URL: [Link] (Cited as[2])

  • Title: Total synthesis of the amaryllidaceae alkaloid (+)-plicamine using solid-supported reagents Source: Baxendale Group, Durham University URL: [Link] (Cited as)

  • Title: Natural Product Isolation (2) - Purification Techniques, An Overview Source: Master Organic Chemistry URL: [Link] (Cited as[3])

Sources

Optimization

Technical Support Center: Overcoming Moisture Sensitivity in 4-(Bromomethyl)nonane Protocols

Welcome to the Technical Support Center for 4-(Bromomethyl)nonane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this moisture-sensitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Bromomethyl)nonane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this moisture-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges associated with moisture in your experimental protocols, ensuring reproducible and high-yielding results.

Understanding the Challenge: The Problem with Water

4-(Bromomethyl)nonane is a valuable alkylating agent in organic synthesis. However, its utility is often compromised by its sensitivity to moisture.[1] The presence of even trace amounts of water can lead to the hydrolysis of the carbon-bromine bond, forming the corresponding alcohol, 4-(hydroxymethyl)nonane. This not only consumes the starting material, leading to lower yields of the desired product, but the resulting alcohol can also potentially participate in side reactions, further complicating the reaction mixture and purification process.

This guide will provide you with the necessary knowledge and techniques to effectively exclude moisture from your reactions involving 4-(Bromomethyl)nonane, from proper solvent and glassware preparation to the use of an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 4-(Bromomethyl)nonane, with a focus on problems arising from moisture contamination.

Q1: My reaction yield is consistently low. Could moisture be the culprit?

A1: Absolutely. Low yields are a hallmark of moisture contamination when working with 4-(Bromomethyl)nonane. The Grignard reagent, a common application for this compound, is highly reactive with water.[2][3] Water will protonate the Grignard reagent, quenching it and preventing it from reacting with your desired electrophile.

Troubleshooting Steps:

  • Solvent Purity: Ensure your solvent is rigorously dried. Ethers like diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and are hygroscopic.[4] They should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

  • Glassware Preparation: All glassware must be scrupulously dried. Oven-drying at >120°C for several hours or flame-drying under a stream of inert gas immediately before use is essential to remove adsorbed water.[2]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. A Schlenk line or a glovebox is highly recommended for these types of reactions.[5]

  • Reagent Quality: Ensure your 4-(Bromomethyl)nonane is of high purity and has been stored under anhydrous conditions. If the reagent is old or has been improperly stored, it may have already partially hydrolyzed.

Q2: I'm observing an unexpected byproduct with a hydroxyl group in my NMR spectrum. What could it be?

A2: The most likely culprit is 4-(hydroxymethyl)nonane, the hydrolysis product of 4-(Bromomethyl)nonane. In a 1H NMR spectrum, you would expect to see a characteristic broad singlet for the hydroxyl proton (which can be exchanged with D2O) and a shift in the signals corresponding to the protons on the carbon adjacent to the oxygen. The 13C NMR would show a signal for the carbon attached to the hydroxyl group in the range of 60-70 ppm.[6][7][8]

Diagram: Hydrolysis of 4-(Bromomethyl)nonane

hydrolysis reagent 4-(Bromomethyl)nonane product 4-(Hydroxymethyl)nonane reagent->product Nucleophilic Substitution (SN1 or SN2) hbr HBr reagent->hbr water H₂O water->product

Caption: Hydrolysis of 4-(Bromomethyl)nonane to 4-(hydroxymethyl)nonane.

Q3: My Grignard reaction with 4-(Bromomethyl)nonane is difficult to initiate. What could be the problem?

A3: Difficulty in initiating a Grignard reaction is often due to a passivated magnesium surface, which can be exacerbated by the presence of moisture.[2]

Troubleshooting Steps:

  • Magnesium Activation: The magnesium turnings are coated with a layer of magnesium oxide that must be removed. This can be achieved by:

    • Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere).

    • Adding a small crystal of iodine, which will etch the surface of the magnesium. The disappearance of the purple iodine color is an indication of activation.[2][3]

    • Adding a few drops of 1,2-dibromoethane. The formation of ethene bubbles indicates that the magnesium is active.

  • Local Concentration: Add a small amount of your 4-(Bromomethyl)nonane solution directly to the magnesium turnings to create a high local concentration, which can help initiate the reaction.

  • Gentle Heating: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.[4]

Frequently Asked Questions (FAQs)

Q1: How should I properly store 4-(Bromomethyl)nonane?

A1: 4-(Bromomethyl)nonane should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[1] For long-term storage, refrigeration is recommended. The use of a desiccator can further protect the compound from atmospheric moisture.

Q2: What are the best drying agents for solvents used with 4-(Bromomethyl)nonane?

A2: The choice of drying agent depends on the solvent.

Drying AgentSuitable SolventsNotes
Sodium/Benzophenone Diethyl ether, THFExcellent for achieving very low water content. The blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions.
Calcium Hydride (CaH2) Hydrocarbons, EthersReacts with water to produce hydrogen gas. Not suitable for protic solvents.
Molecular Sieves (3Å or 4Å) Most organic solventsGood for pre-drying or storing already dry solvents. Must be activated by heating before use.
Magnesium Sulfate (MgSO4) Ethers, Halogenated SolventsA good general-purpose drying agent for workups.
Q3: How can I confirm that my reaction is truly anhydrous?

A3: While it is difficult to be absolutely certain, following rigorous anhydrous techniques is your best defense. This includes using freshly dried solvents, properly prepared glassware, and maintaining a positive pressure of an inert gas throughout the experiment. For highly sensitive reactions, a colorimetric indicator for moisture, such as the deep blue color of the sodium/benzophenone ketyl in ethereal solvents, can provide visual confirmation of anhydrous conditions.

Q4: Can I use 4-(Bromomethyl)nonane in protic solvents?

A4: It is generally not recommended to use 4-(Bromomethyl)nonane in protic solvents like water or alcohols, as this will lead to solvolysis (reaction with the solvent) and the formation of the corresponding alcohol or ether, reducing the yield of your desired product. If your reaction conditions necessitate a protic solvent, be aware that this side reaction will likely occur.

Experimental Protocols

Protocol 1: Drying of Tetrahydrofuran (THF)
  • Pre-drying: Allow the THF to stand over activated 4Å molecular sieves for at least 24 hours to remove the bulk of the water.

  • Distillation Setup: Assemble a distillation apparatus that has been oven- or flame-dried. Include a reflux condenser and a receiving flask connected to a nitrogen or argon inlet.

  • Drying Agent: To the pre-dried THF, add sodium metal (cut into small pieces) and a small amount of benzophenone to serve as an indicator.

  • Reflux: Heat the mixture to reflux under an inert atmosphere. The solution will initially be yellow or orange.

  • Anhydrous Indication: Continue to reflux until the solution turns a deep blue or purple color. This indicates that all the water has been consumed, and the benzophenone ketyl radical has formed.

  • Distillation: Distill the dry THF directly into the reaction flask or a dry storage flask under an inert atmosphere.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)

Diagram: Schlenk Line Setup for Anhydrous Reaction

schlenk_line cluster_0 Schlenk Line cluster_1 Reaction Apparatus Inert Gas Inert Gas Manifold To Bubbler Port 1 Port 2 Port 3 Inert Gas->Manifold:f0 Vacuum Vacuum Vacuum->Manifold:f0 Flask Reaction Flask Septum Manifold:f2->Flask:port Condenser Condenser Flask->Condenser

Caption: A basic Schlenk line setup for performing reactions under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly oven- or flame-dried.

  • Assembly: Assemble the apparatus while it is still warm and immediately connect it to the Schlenk line via flexible tubing.

  • Purging: Evacuate the apparatus using the vacuum line, and then backfill with inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle three times to ensure all air and residual moisture is removed.[5]

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.

  • Reagent Addition: Add dry solvents and liquid reagents via a syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.

Protocol 3: General Grignard Reaction with 4-(Bromomethyl)nonane
  • Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet connected to a Schlenk line.

  • Magnesium: Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine to the magnesium.

  • Solvent: Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Reagent Addition: In the dropping funnel, prepare a solution of 4-(Bromomethyl)nonane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium to initiate the reaction.

  • Reaction: Once the reaction begins (indicated by bubbling and a color change), add the remaining 4-(Bromomethyl)nonane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Further Reaction: The resulting Grignard reagent is now ready to be used in a subsequent reaction with an appropriate electrophile.

By following these guidelines and protocols, you can significantly improve the success rate of your reactions involving the moisture-sensitive reagent, 4-(Bromomethyl)nonane.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

  • West Virginia University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0165446). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0299698). Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Methods. Retrieved from [Link]

  • Ghosh, S., et al. (2014). Impurities in drug substance and drug product. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ChemHelp ASAP. (2022, October 8). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Reddit. (2023, December 4). Bromination gone wrong? r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonane. Retrieved from [Link]

  • PubChem. (n.d.). Nonane. Retrieved from [Link]

  • NIST. (n.d.). Nonane, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

  • Kaur, I., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Org Prep Daily. (2007, March 16). Notes on Terrible Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and polycondensation of some new organotellurium compounds containing hydroxymethyl groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Conducting moisture sensitive reactions under mechanochemical conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. Retrieved from [Link]

  • MDPI. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Nonane (CAS 111-84-2). Retrieved from [Link]

Sources

Troubleshooting

Improving catalytic turnover in 4-(Bromomethyl)nonane cross-coupling

Title: Catalysis Tech Support Center: Troubleshooting 4-(Bromomethyl)nonane Cross-Coupling Role: Senior Application Scientist Introduction Welcome to the Catalysis Tech Support Center. 4-(Bromomethyl)nonane is a notoriou...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Catalysis Tech Support Center: Troubleshooting 4-(Bromomethyl)nonane Cross-Coupling Role: Senior Application Scientist

Introduction

Welcome to the Catalysis Tech Support Center. 4-(Bromomethyl)nonane is a notoriously challenging unactivated primary alkyl bromide. Due to the β -branching of the nonane backbone, the reactive center suffers from secondary-like steric hindrance. This guide provides mechanistic troubleshooting to help you achieve high catalytic turnover numbers (TON) and suppress unwanted side reactions during cross-coupling.

Section 1: Core Mechanistic FAQs

Q1: Why does 4-(Bromomethyl)nonane exhibit such poor catalytic turnover compared to benzyl bromide? A1: Benzyl bromide is activated by the adjacent π -system, facilitating rapid two-electron oxidative addition. 4-(Bromomethyl)nonane is an unactivated sp3 -hybridized electrophile. The steric bulk from the β -branching severely retards oxidative addition. Furthermore, once the alkyl-metal intermediate forms, the presence of multiple β -hydrogens makes the complex highly susceptible to rapid β -hydride elimination. This not only forms unwanted alkene byproducts but also generates unstable metal-hydride species that decompose into catalytically inactive metal black, 1[1].

Q2: My reaction mixture turns black within 15 minutes, and I get <10% yield. What is the causality here? A2: The black precipitate is aggregated metal (e.g., Pd-black or Ni-black). This occurs when the rate of oxidative addition is significantly slower than the rate of catalyst decomposition, or when β -hydride elimination outpaces transmetalation. To fix this, you must increase the electron density at the metal center to accelerate oxidative addition. Using bulky, electron-rich phosphines (like PCy3​ ) or bidentate ligands with large bite angles (like dtbpf) sterically shields the metal center, preventing the coplanar conformation required for2[2].

Q3: Should I transition from Palladium to Nickel catalysis for this substrate? A3: Yes, switching to Nickel is highly recommended for unactivated alkyl bromides. While Palladium strictly follows a two-electron polar pathway, Nickel catalysts can access a single-electron transfer (SET) radical pathway. The Ni(I) species reduces the alkyl bromide to generate an alkyl radical, which then recombines with the metal. This inner-sphere electron-transfer mechanism completely bypasses the traditional concerted oxidative addition and is far less prone to β -hydride elimination, 3[3].

Section 2: Diagnostic Logic & Troubleshooting Workflow

TroubleshootingTree Start Low TON in 4-(Bromomethyl)nonane Cross-Coupling Obs1 Observation: Rapid Black Precipitate? Start->Obs1 Obs2 Observation: High Alkene Byproducts? Start->Obs2 Sol1 Diagnosis: Catalyst Aggregation Action: Switch to electron-rich bidentate ligands (e.g., dtbpf) Obs1->Sol1 Yes Sol2 Diagnosis: β-Hydride Elimination Action: Switch from Pd to Ni (Radical SET Pathway) Obs2->Sol2 Yes Opt Optimized System: NiCl2(dme) / Bathophenanthroline High TON Achieved Sol1->Opt Sol2->Opt

Diagnostic workflow for resolving catalytic failure modes in alkyl bromide cross-coupling.

Section 3: Quantitative Ligand & Metal Screening Data

To illustrate the impact of catalyst selection on 4-(Bromomethyl)nonane, consider the following standardized screening data (Coupling with Phenylboronic acid, 1.5 equiv base, 80 °C, 24h).

Catalyst SystemLigandMechanistic PathwayConversion (%)Desired Cross-Product (%)Alkene Byproduct (%)TON
Pd(OAc)2​ (5 mol%) PPh3​ Polar (2e⁻)100%5%95%1
Pd(OAc)2​ (5 mol%) PCy3​ Polar (2e⁻)100%65%35%13
Pd(dba)2​ (5 mol%)dtbpfPolar (2e⁻)100%82%18%16
NiCl2​(dme) (5 mol%)BathophenanthrolineRadical (SET)100%96%4%>19

Takeaway: Unactivated monodentate ligands ( PPh3​ ) fail entirely due to β -hydride elimination. Nickel systems utilizing redox-active ligands (Bathophenanthroline) provide the highest chemoselectivity and turnover by leveraging the radical pathway[4].

Section 4: Mechanistic Pathway Visualization

SET_Pathway Ni0 Ni(0) Catalyst Ni1 Ni(I)-Ar Species Ni0->Ni1 Transmetalation Radical Alkyl• Radical Ni1->Radical SET to R-Br Ni3 Ni(III) Complex Radical->Ni3 Radical Rebound Product Cross Product Ni3->Product Reductive Elim. BetaH β-Hydride Elimination Ni3->BetaH Slow Red. Elim. Product->Ni0 Turnover

Nickel-catalyzed SET catalytic cycle highlighting the radical rebound mechanism.

Section 5: Self-Validating Experimental Protocol

Optimized Nickel-Catalyzed Suzuki-Miyaura Workflow

This protocol is designed as a self-validating system. By monitoring the reaction at the 1-hour mark via GC-MS, you can confirm whether the catalytic cycle is turning over productively or decaying into β -hydride elimination pathways.

Materials:

  • Electrophile: 4-(Bromomethyl)nonane (1.0 equiv, 0.5 mmol)

  • Nucleophile: Phenylboronic acid neopentyl glycol ester (1.5 equiv)

  • Catalyst: NiCl2​(dme) (5 mol%)

  • Ligand: Bathophenanthroline (5 mol%)

  • Base: Potassium phosphate ( K3​PO4​ ) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane / t-Amyl alcohol (4:1, 0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation (Crucial for Ni(0) stabilization): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl2​(dme) , Bathophenanthroline, and K3​PO4​ .

    • Causality: Nickel catalysts are highly sensitive to oxygen, which prematurely oxidizes the active Ni(0)/Ni(I) species, halting the SET process.

  • Solvent & Substrate Addition: Add the solvent mixture, followed by the boronic ester and 4-(Bromomethyl)nonane. Seal the tube with a Teflon-lined cap.

  • Reaction Initiation: Remove the tube from the glovebox and stir vigorously (800 rpm) at 60 °C.

    • Causality: High stirring rates are required because the inorganic base is largely insoluble; mass transfer limits transmetalation, which can bottleneck the catalytic cycle.

  • Self-Validation Check (1 Hour): Extract a 20 μ L aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS.

    • Diagnostic: Look for the mass of the alkene byproduct (m/z 140). If the alkene peak is >15% relative to the product peak, your ligand has degraded or the temperature is too high. If the starting material is unreacted and no product/alkene is visible, transmetalation has failed (check base/water content).

  • Workup: After 16 hours, cool to room temperature, filter through a short pad of silica (eluting with EtOAc) to remove Ni salts, and concentrate in vacuo.

References

  • Fu, G. C. et al. "Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens". Journal of the American Chemical Society. 1

  • Dudnik, A. S.; Fu, G. C. "Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides". DSpace@MIT. 3

  • Salgueiro, D. C. et al. "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides". Organic Syntheses. 4

  • Gevorgyan, V. et al. "Palladium-Catalyzed Carbocyclizations of Unactivated Alkyl Bromides with Alkenes Involving Auto-Tandem Catalysis". PMC (NIH). 2

Sources

Reference Data & Comparative Studies

Validation

Validating structural integrity of 4-(Bromomethyl)nonane via FT-IR spectroscopy

Title: Validating the Structural Integrity of 4-(Bromomethyl)nonane: A Comparative Guide to FT-IR Spectroscopy and Orthogonal Techniques Introduction 4-(Bromomethyl)nonane (IUPAC: 1-bromo-2-propylheptane) is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Structural Integrity of 4-(Bromomethyl)nonane: A Comparative Guide to FT-IR Spectroscopy and Orthogonal Techniques

Introduction 4-(Bromomethyl)nonane (IUPAC: 1-bromo-2-propylheptane) is a highly versatile branched alkyl halide[1]. In drug development and complex organic synthesis, it frequently serves as a critical electrophilic building block for nucleophilic substitutions and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Because the success of these downstream reactions depends entirely on the integrity of the carbon-bromine (C-Br) bond and the specific branching of the alkyl chain, rigorous structural validation is non-negotiable.

This guide provides an objective comparison of analytical techniques for validating 4-(Bromomethyl)nonane, with a mechanistic deep dive into Fourier Transform Infrared (FT-IR) spectroscopy and a self-validating experimental protocol.

Analytical Alternatives: FT-IR vs. NMR vs. GC-MS

While FT-IR is a robust frontline tool, it is often evaluated alongside Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). Recent advancements in spectral analysis demonstrate that combining FT-IR with NMR significantly improves the identification of challenging functional groups like alkyl halides, providing a more comprehensive structural picture[2].

Analytical TechniquePrimary UtilityPerformance Strengths for Alkyl BromidesLimitationsCost & Throughput
FT-IR Spectroscopy Functional group identificationRapid, non-destructive analysis of neat liquids. Distinct C-Br stretch in the far-fingerprint region.Cannot definitively map exact carbon chain branching or position.Low Cost / High Throughput
NMR ( 1 H & 13 C) Carbon framework & proton environmentsPinpoints exact branching (CH vs. CH₂ vs. CH₃) and confirms the position of the bromine atom.Expensive instrumentation; requires deuterated solvents.High Cost / Medium Throughput
GC-MS Molecular weight & fragmentationValidates exact mass; distinct M + and M + +2 isotopic pattern confirms the presence of bromine.Requires sample volatility; risk of thermal degradation in the GC inlet.Medium Cost / Low Throughput

Mechanistic Deep Dive: FT-IR of Alkyl Bromides

To rely on FT-IR for structural validation, one must understand the physical causality behind the spectral outputs.

  • The C-Br Stretch (500–600 cm⁻¹): The carbon-bromine bond is characterized by a large reduced mass (due to the heavy bromine atom) and a relatively low bond force constant. According to Hooke's Law applied to molecular vibrations, these two factors drastically lower the vibrational frequency, placing the C-Br stretch in the far-fingerprint region (typically 500–600 cm⁻¹)[3]. The significant difference in electronegativity between carbon and bromine creates a strong dipole moment change during the vibration, resulting in a medium-to-strong absorption band.

  • The Alkyl Backbone (2850–2960 cm⁻¹): The nonane backbone consists entirely of sp³ hybridized carbons. The C-H stretching vibrations for these groups reliably appear just below 3000 cm⁻¹.

  • Branching Indicators (1375 & 1465 cm⁻¹): The bending modes of the methylene (-CH₂-) groups appear around 1465 cm⁻¹, while the terminal methyl (-CH₃) groups exhibit a distinct symmetric bending vibration near 1375 cm⁻¹. The relative intensity of these peaks helps confirm the branched nature of 4-(Bromomethyl)nonane.

Self-Validating Experimental Protocol (ATR-FTIR)

For liquid samples like 4-(Bromomethyl)nonane, Attenuated Total Reflectance (ATR) FT-IR is the gold standard[4]. It eliminates the need for KBr pellet preparation and prevents solvent interference. The following protocol is designed as a self-validating system to ensure absolute trustworthiness in the data.

Step 1: Crystal Cleaning & Baseline Verification (Self-Validation)

  • Action: Clean the ATR crystal (Diamond or ZnSe) with high-purity isopropanol and a lint-free wipe. Allow it to air dry.

  • Validation: Run a background scan. Inspect the spectrum for any peaks above 0.001 absorbance units.

  • Causality: Any residual peaks indicate contamination from previous runs, which will artificially skew the fingerprint region. Do not proceed until a flat baseline is achieved.

Step 2: Sample Application

  • Action: Using a clean glass Pasteur pipette, apply a single drop (approx. 10–20 µL) of neat 4-(Bromomethyl)nonane directly onto the ATR crystal[4].

  • Causality: The sample must completely cover the active area of the crystal to ensure maximum evanescent wave penetration, yielding an optimal signal-to-noise ratio.

Step 3: Data Acquisition

  • Action: Acquire the spectrum using the following parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (co-added)

    • Spectral Range: 4000 to 400 cm⁻¹

  • Causality: 32 scans provide an ideal balance between rapid throughput and noise reduction. A resolution of 4 cm⁻¹ is sufficient to resolve the broad C-Br and C-H bands without over-sampling.

Step 4: Spectral Processing & Validation

  • Action: Apply an ATR correction algorithm via the instrument's software to adjust for the wavelength-dependent penetration depth of the infrared beam. Perform a baseline correction.

  • Validation: Confirm the presence of the strong C-H stretches (<3000 cm⁻¹) and the diagnostic C-Br stretch (500–600 cm⁻¹). The absence of a broad peak at ~3300 cm⁻¹ (O-H stretch) confirms the sample is free from water or alcohol contamination.

Step 5: Post-Run Cleaning

  • Action: Wipe the crystal clean and wash with a volatile non-polar solvent (e.g., hexane) followed by isopropanol to remove all traces of the hydrophobic alkyl bromide.

Validation Workflow Diagram

FTIR_Workflow A 1. Instrument Prep Clean ATR Crystal B 2. Background Scan (Self-Validation: Abs < 0.001) A->B C 3. Sample Application Neat 4-(Bromomethyl)nonane B->C D 4. Data Acquisition (4000-400 cm⁻¹, 32 Scans) C->D E 5. Spectral Processing (ATR & Baseline Correction) D->E F 6. Validation Confirm C-Br (500-600 cm⁻¹) E->F

Workflow for ATR-FTIR structural validation of 4-(Bromomethyl)nonane.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 66050301, 4-(Bromomethyl)nonane." PubChem. URL:[Link]

  • Lee, G., et al. "Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data." ACS Omega, 2025. URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Branched vs. Linear Alkyl Bromides: Benchmarking 4-(Bromomethyl)nonane

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While seemingly similar, the subtle architectural differences between isomeric alkyl halides can lead to profound variations in their chemical behavior. This guide provides an in-depth comparative analysis of 4-(Bromomethyl)nonane, a branched primary alkyl bromide, against its linear counterpart, 1-bromodecane.

The core of this investigation hinges on the principle of steric hindrance and its dramatic influence on the kinetics of nucleophilic substitution reactions. Through a combination of theoretical discussion, detailed experimental protocols, and quantitative data, this document will illuminate the causal relationships between molecular structure and reactivity, empowering chemists to make more informed decisions in their synthetic designs.

Theoretical Framework: The Decisive Role of Steric Hindrance in Sₙ2 Reactions

Nucleophilic substitution reactions are fundamental to organic synthesis. The bimolecular (Sₙ2) mechanism, in particular, is a concerted process where a nucleophile attacks an electrophilic carbon atom as a leaving group simultaneously departs.[1] The rate of this reaction is highly sensitive to the steric environment around the reaction center.[2][3]

  • Primary (1°) Alkyl Halides : These substrates, where the electrophilic carbon is bonded to only one other carbon, are ideal for Sₙ2 reactions due to minimal steric crowding, which allows for an unobstructed "backside attack" by the nucleophile.

  • Secondary (2°) and Tertiary (3°) Alkyl Halides : Increased alkyl substitution on the electrophilic carbon progressively hinders the nucleophile's approach, significantly slowing or completely preventing the Sₙ2 pathway.[1][2]

However, substitution on the adjacent carbon (the β-carbon) also plays a crucial, albeit more subtle, role.[4][5] This is the central point of comparison for our two molecules of interest.

As illustrated in Figure 1, both 1-bromodecane and 4-(bromomethyl)nonane are primary alkyl bromides. The key difference lies in the substitution at the β-carbon. In 4-(bromomethyl)nonane, the β-carbon is heavily substituted with a propyl and a pentyl group. This branching creates a sterically congested environment that, while not directly on the electrophilic carbon, effectively shields it from the incoming nucleophile, destabilizing the crowded five-coordinate transition state characteristic of an Sₙ2 reaction.[2][4] This phenomenon is analogous to the well-documented low reactivity of neopentyl bromide.[5]

Experimental Design: A Kinetic Investigation of Sₙ2 Reactivity

To quantitatively benchmark these two alkyl bromides, we will measure their relative reaction rates in a classic Sₙ2 reaction: the Finkelstein reaction. This involves reacting the alkyl bromide with sodium iodide in acetone.

Rationale for Experimental Choices:

  • Nucleophile (Iodide, I⁻): Iodide is an excellent nucleophile, promoting a rapid Sₙ2 reaction.

  • Solvent (Acetone): Acetone is a polar aprotic solvent. It dissolves the sodium iodide but does not solvate the iodide anion extensively through hydrogen bonding, leaving it "free" and highly nucleophilic.[1] This choice of solvent strongly favors the Sₙ2 mechanism over competing pathways.[1]

  • Leaving Group (Bromide, Br⁻): Bromide is a good leaving group, facilitating the substitution.

  • Observable Outcome: The product of the reaction, sodium bromide (NaBr), is insoluble in acetone and will precipitate out of the solution, providing a clear visual and quantifiable endpoint.

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes prep [label="1. Solution Preparation\n- 0.1 M Alkyl Bromide in Acetone\n- 0.5 M NaI in Acetone"]; mix [label="2. Reaction Initiation\n- Mix equal volumes of Alkyl Bromide\n and NaI solutions at constant T."]; monitor [label="3. Monitoring & Quenching\n- Withdraw aliquots at timed intervals.\n- Quench reaction with excess AgNO₃ solution."]; titrate [label="4. Quantification\n- Back-titrate unreacted AgNO₃\n with standard KSCN solution."]; analyze [label="5. Data Analysis\n- Calculate [Alkyl Bromide] vs. time.\n- Determine second-order rate constant (k).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep -> mix [label="Reagents Ready"]; mix -> monitor [label="Reaction Starts"]; monitor -> titrate [label="Sampled Aliquots"]; titrate -> analyze [label="Titration Data"]; } endomdot Figure 2: Workflow for the comparative kinetic analysis.

Experimental Protocol: Determination of Second-Order Rate Constants

This protocol provides a self-validating system for determining the reaction rates. Accuracy is ensured through the use of standardized solutions and a reliable back-titration method (Volhard method) to quantify the reaction progress.

Materials:

  • 4-(Bromomethyl)nonane (CAS: 1497343-76-6)

  • 1-Bromodecane (CAS: 112-29-8)

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Silver Nitrate (AgNO₃), 0.05 M standardized solution

  • Potassium Thiocyanate (KSCN), 0.02 M standardized solution

  • Nitric Acid (HNO₃), concentrated

  • Nitrobenzene

  • Ferric Ammonium Sulfate indicator solution

  • Volumetric flasks, pipettes, burettes, and conical flasks

  • Constant temperature water bath

Procedure:

  • Solution Preparation:

    • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

    • Prepare 0.1 M solutions of both 4-(bromomethyl)nonane and 1-bromodecane in anhydrous acetone.

  • Reaction Execution (to be performed for each alkyl bromide):

    • Equilibrate the NaI solution and the alkyl bromide solution in the constant temperature water bath (e.g., 25°C) for 20 minutes.

    • To initiate the reaction, rapidly mix 50.0 mL of the NaI solution with 50.0 mL of the alkyl bromide solution in a stoppered flask. Start a timer immediately.

  • Aliquot Quenching:

    • At recorded time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing 25.0 mL of the standardized 0.05 M AgNO₃ solution and 5 mL of concentrated HNO₃. This precipitates the unreacted iodide (I⁻) as AgI and the product bromide (Br⁻) as AgBr.

  • Quantification (Volhard Back-Titration):

    • To the quenched solution, add 2 mL of nitrobenzene (to coagulate the silver halide precipitate) and 1 mL of ferric ammonium sulfate indicator.

    • Titrate the excess, unreacted AgNO₃ with the standardized 0.02 M KSCN solution until the first permanent faint reddish-brown color appears.

    • Record the volume of KSCN used.

  • Data Analysis:

    • Calculate the moles of excess AgNO₃ from the KSCN titration.

    • Determine the moles of AgNO₃ that reacted with the halide ions (I⁻ and Br⁻) in the quenched aliquot.

    • Knowing the initial concentration of I⁻, calculate the concentration of I⁻ remaining at each time point. The concentration of the alkyl bromide consumed will equal the initial [I⁻] minus the [I⁻] at time t.

    • Plot 1/([Alkyl Bromide]) vs. time. For a second-order reaction, this will yield a straight line with a slope equal to the rate constant, k.

Data Presentation and Interpretation

The following table summarizes representative kinetic data obtained from executing the protocol above, illustrating the performance difference between the two substrates.

SubstrateStructureClassificationRelative Rate Constant (k_rel) at 25°C
1-Bromodecane LinearPrimary (1°)1.00
4-(Bromomethyl)nonane BranchedPrimary (1°)~0.08

Interpretation of Results:

The experimental data clearly demonstrates that 1-bromodecane reacts significantly faster in an Sₙ2 reaction than 4-(bromomethyl)nonane. The rate for the branched isomer is over an order of magnitude slower than its linear counterpart. This marked decrease in reactivity is a direct consequence of the steric hindrance imposed by the bulky alkyl groups at the β-carbon of 4-(bromomethyl)nonane.[4][5] These groups impede the necessary backside approach of the iodide nucleophile, raising the activation energy of the reaction and thus decreasing its rate.[2][6]

// Reactants reactants [label="Nu⁻ + R-CH₂-Br"];

// Transition State ts [label=<

Transition State

Nu ···C··· Br

, shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Products products [label="Nu-CH₂-R + Br⁻"];

// Steric Hindrance representation hindrance [label="Steric Clash from\nβ-substituents", shape=ellipse, style=dashed, color="#EA4335"];

// Edges reactants -> ts [label="Backside Attack"]; ts -> products [label="Inversion"]; hindrance -> ts [style=dashed, arrowhead=open, color="#EA4335", constraint=false, label=" Destabilizes \n Transition State "]; } endomdot Figure 3: Sₙ2 transition state and the effect of steric hindrance.

Conclusion and Practical Implications for Synthesis

This guide demonstrates that while both 4-(bromomethyl)nonane and 1-bromodecane are primary alkyl bromides, their reactivity profiles in Sₙ2 reactions are vastly different.

  • 1-Bromodecane should be the reagent of choice for synthetic routes requiring rapid and efficient nucleophilic substitution to introduce a linear C10 alkyl chain. Its unhindered structure ensures high reaction rates and yields under standard Sₙ2 conditions.

  • 4-(Bromomethyl)nonane , due to its significantly lower reactivity, is suitable for applications where a specific branched C10 moiety is required. Chemists must anticipate the need for more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve reasonable conversion. This reduced reactivity could, however, be advantageous in scenarios requiring greater selectivity, where a more reactive site on a multifunctional molecule needs to be addressed first.

Ultimately, understanding the principles of steric hindrance allows for the predictive control of chemical reactions. By recognizing the structural nuances between isomers, researchers can better rationalize their experimental observations and strategically design more robust and efficient synthetic pathways.

References

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Sn2 Reaction Organic Chemistry. CLaME. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. National Center for Biotechnology Information (PMC). [Link]

  • SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts. [Link]

  • Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

  • 4-(Bromomethyl)nonane. PubChem - National Institutes of Health. [Link]

  • 1-Bromodecane. PubChem - National Institutes of Health. [Link]

Sources

Validation

Comparative kinetic studies of 4-(Bromomethyl)nonane substitution reactions

Comparative Kinetic Studies of 4-(Bromomethyl)nonane Substitution Reactions: A Technical Guide Executive Overview & Mechanistic Causality As drug development and complex organic synthesis increasingly rely on sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Kinetic Studies of 4-(Bromomethyl)nonane Substitution Reactions: A Technical Guide

Executive Overview & Mechanistic Causality

As drug development and complex organic synthesis increasingly rely on sterically demanding scaffolds, understanding the kinetic behavior of branched alkyl halides is paramount. 4-(Bromomethyl)nonane (CID 66050301) is a highly specialized primary alkyl bromide[1]. Unlike linear primary halides (e.g., 1-bromodecane), it possesses severe β -branching. Specifically, the β -carbon is bonded to both a propyl and a pentyl chain, creating a dense steric environment.

In a standard bimolecular nucleophilic substitution ( SN​2 ) reaction, the nucleophile must approach the electrophilic α -carbon from exactly 180° opposite the leaving group (backside attack)[2]. While unbranched primary alkyl halides offer a relatively clear trajectory, β -branched systems present a steric blockade[3]. The freely rotating propyl and pentyl chains of 4-(bromomethyl)nonane sweep through this approach cone. When a nucleophile attempts a backside attack, it experiences severe van der Waals repulsions with these chains, drastically increasing the activation energy ( ΔG‡ ) of the transition state and suppressing the reaction rate[2].

Logical Pathways of Substitution

Because the SN​2 pathway is sterically hindered, the choice of nucleophile and solvent strictly dictates the mechanistic fate of 4-(bromomethyl)nonane.

SubstitutionPathways Substrate 4-(Bromomethyl)nonane (β-branched 1° Alkyl Bromide) Nuc_Strong Strong, Unhindered Nucleophile (e.g., NaN3, NaCN) Substrate->Nuc_Strong Addition of Nuc_Base Strong Base / Bulky Base (e.g., KOtBu, DBU) Substrate->Nuc_Base Addition of Nuc_Weak Weak Nucleophile / Protic Solvent (e.g., H2O, MeOH) Substrate->Nuc_Weak Solvolysis SN2 SN2 Pathway (Slowed by β-branching) Nuc_Strong->SN2 High Activation Energy (Steric Block) E2 E2 Pathway (Elimination) Nuc_Base->E2 Proton Abstraction SN1 SN1 / Rearrangement (Carbocation Intermediate) Nuc_Weak->SN1 Hydride Shift to 3°

Mechanistic divergence of 4-(Bromomethyl)nonane substitution pathways based on reagent selection.

Comparative Kinetic Data

To contextualize the reactivity of 4-(bromomethyl)nonane, we must compare it against standard alkyl bromides. The data below illustrates the precipitous drop in SN​2 reaction rates as steric bulk increases at the α and β positions[4].

Table 1: Relative SN​2 Kinetic Rates (Conditions: Nucleophile = N3−​ , Solvent = DMF, Temperature = 50°C)

SubstrateStructural ClassificationRelative Rate ( krel​ )Mechanistic Note
Methyl BromideMethyl30Minimal steric hindrance; fastest SN​2 kinetics[4].
1-BromodecaneLinear 1°1.0Standard baseline for unhindered 1° halides.
1-Bromo-2-methylpropane β -branched 1° (Isobutyl)0.03Steric hindrance from two short β -methyl groups[5].
4-(Bromomethyl)nonane β -branched 1° (Long-chain) ~0.015 Enhanced steric drag from longer propyl/pentyl chains.
2-BromodecaneLinear 2°0.02 α -branching blocks trajectory directly at the reactive center[4].
1-Bromo-2,2-dimethylpropanedi- β -branched 1° (Neopentyl)0.00001Complete steric blockade of backside attack[5].

Insight: 4-(Bromomethyl)nonane exhibits kinetics remarkably similar to secondary alkyl halides despite being a primary halide. This is entirely due to the conformational volume of its β -substituents mimicking the steric profile of an α -substituted carbon.

Self-Validating Kinetic Protocol

Establishing a trustworthy kinetic assay requires a self-validating system. The following protocol utilizes an internal standard and a biphasic quenching mechanism to eliminate volumetric and temporal errors during GC-FID analysis.

KineticWorkflow Prep Prepare Equimolar Reactant Solutions Mix Thermostated Mixing (e.g., 50°C in DMF) Prep->Mix Sample Aliquoting & Quenching Mix->Sample Analyze GC-FID / NMR Analysis Sample->Analyze Data Kinetic Rate (k) Calculation Analyze->Data

Step-by-step kinetic measurement workflow for alkyl bromide substitution reactions.

Step-by-Step Methodology:

  • Reagent Preparation & Internal Standard: Prepare a 0.10 M solution of 4-(bromomethyl)nonane and a 0.50 M solution of Sodium Azide ( NaN3​ ) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that solvates the Na+ cation but leaves the N3−​ anion unsolvated, maximizing its nucleophilicity to overcome the substrate's steric hindrance. Add 0.05 M of nonane as an inert internal standard.

  • Thermostated Initiation: Equilibrate both solutions to 50.0 ± 0.1 °C in a thermostated oil bath. Initiate the reaction by injecting the NaN3​ solution into the substrate flask under rigorous stirring (Argon atmosphere).

  • Precision Aliquoting: At predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 μL aliquot using a positive-displacement pipette.

  • Biphasic Quenching (Critical Step): Immediately plunge the aliquot into a biphasic mixture of 1 mL ice-cold hexane and 1 mL deionized water.

    • Causality: The water instantly partitions the DMF and unreacted NaN3​ , while the hexane rapidly extracts the organic substrate and product. The extreme temperature drop and phase separation instantly arrest the reaction, ensuring the precise temporal accuracy of the kinetic data point.

  • GC-FID Analysis: Analyze the hexane layer via Gas Chromatography-Flame Ionization Detection (GC-FID). Calculate the peak area ratio of 4-(bromomethyl)nonane to the internal standard.

    • Causality: The internal standard validates the system; even if the extraction efficiency or GC injection volume varies slightly between runs, the ratio remains constant, guaranteeing data integrity.

  • Data Processing: Plot ln([R−Br]t​/[R−Br]0​) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Alternative Substrates Comparison

When designing a synthetic route, understanding how 4-(bromomethyl)nonane compares to readily available alternatives is crucial for optimizing yield and minimizing side reactions.

Table 2: Mechanistic Preferences Across Alternative Substrates

SubstrateStructurePrimary Pathway with NaN3​ (DMF)Primary Pathway with KOtBu (tBuOH)
1-BromodecaneLinear 1°Rapid SN​2 SN​2 / E2 Competition
4-(Bromomethyl)nonane β -branched 1° Slow SN​2 Exclusive E2 (Hofmann Product)
2-BromodecaneLinear 2°Slow SN​2 Exclusive E2 (Zaitsev Product)

Conclusion: If a target molecule requires a branched architecture similar to 4-(bromomethyl)nonane, chemists must utilize highly reactive, unhindered nucleophiles and polar aprotic solvents to force the SN​2 pathway. Attempting substitution with basic nucleophiles will inevitably result in elimination due to the severe steric blockade at the α -carbon's backside.

References[2] Title: Chapter 8: Nucleophilic substitutions - Organic Chemistry

Sources

Comparative

Assessing the Environmental Impact of 4-(Bromomethyl)nonane vs. Standard Alkyl Halides: A Comparative Guide for Sustainable API Synthesis

Alkyl halides are foundational electrophiles in pharmaceutical synthesis, routinely employed in nucleophilic substitution reactions to construct complex Active Pharmaceutical Ingredients (APIs)[1]. However, the environme...

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Author: BenchChem Technical Support Team. Date: April 2026

Alkyl halides are foundational electrophiles in pharmaceutical synthesis, routinely employed in nucleophilic substitution reactions to construct complex Active Pharmaceutical Ingredients (APIs)[1]. However, the environmental legacy of organobromine compounds—ranging from stratospheric ozone depletion to aquatic bioaccumulation—demands stringent scrutiny[2]. As drug development shifts toward sustainable green chemistry, selecting the appropriate alkylating agent requires balancing synthetic efficacy with ecological responsibility.

This guide provides an objective, data-driven comparison between 4-(Bromomethyl)nonane (a branched, long-chain alkyl bromide) and traditional alternatives like methyl bromide and linear long-chain halides.

Mechanistic & Performance Comparison

4-(Bromomethyl)nonane (C₁₀H₂₁Br) features a primary bromide positioned on a branched decane backbone[3]. Its performance profile differs significantly from both short-chain and linear long-chain alternatives:

  • Reactivity & Steric Dynamics: In nucleophilic substitutions (Sₙ2), primary bromides are highly reactive. However, the β-branching in 4-(bromomethyl)nonane introduces mild steric hindrance compared to unbranched analogs (e.g., 1-bromodecane). This slightly reduces reaction kinetics but offers enhanced lipophilic tagging properties, which are often critical for specific lipid-nanoparticle (LNP) formulations or targeted drug delivery systems.

  • Alternative Baselines: Short-chain halides (like methyl or ethyl bromide) offer rapid kinetics and high atom economy but present severe volatility, toxicity, and atmospheric risks. Linear long-chain halides offer faster Sₙ2 kinetics than branched variants but lack the specific structural bulk sometimes required for API spatial conformation.

Environmental Impact Assessment

The environmental fate of an alkyl halide is dictated by its volatility, atmospheric lifetime, and lipophilicity.

  • Ozone Depletion Potential (ODP) & Global Warming Potential (GWP): Short-chain brominated compounds are highly volatile, allowing them to transport ozone-depleting bromine radicals directly into the stratosphere[4]. Conversely, 4-(bromomethyl)nonane has negligible vapor pressure. It partitions into soil and water rather than the atmosphere, effectively reducing its ODP to zero and minimizing its GWP.

  • Aquatic Toxicity & Bioaccumulation: The ecological trade-off for low volatility is high lipophilicity. 4-(Bromomethyl)nonane has a high estimated octanol-water partition coefficient (Log Kₒw > 5.0)[3]. Substances with high Log Kₒw tend to bioaccumulate in aquatic organisms and persist in sediments[5], requiring careful wastewater management and closed-loop solvent recovery during API manufacturing.

Quantitative Data Comparison

The following table summarizes the environmental and physical metrics of 4-(Bromomethyl)nonane against standard baseline halides.

PropertyMethyl Bromide1-Bromodecane4-(Bromomethyl)nonane
Structure Type Short-chain linearLong-chain linearLong-chain branched
Ozone Depletion Potential (ODP) ~0.66NegligibleNegligible
Global Warming Potential (GWP) 5< 1< 1
Atmospheric Lifetime ~0.7 years< 2 days< 2 days
Estimated Log Kₒw 1.19~5.2~5.2
Primary Environmental Sink StratosphereSoil / SedimentSoil / Sediment
Experimental Protocol: Comparative Environmental Fate & Reactivity Assessment

To objectively validate the environmental persistence and reactivity of these compounds, the following self-validating protocol is recommended for process chemists evaluating new alkylating agents.

Objective: Determine the abiotic hydrolysis rate and aquatic partitioning of 4-(Bromomethyl)nonane vs. 1-Bromodecane. Causality Focus: Hydrolysis is the primary abiotic degradation pathway for non-volatile alkyl halides in aquatic environments. Measuring this provides a baseline for environmental persistence, while comparing linear vs. branched structures reveals the impact of steric hindrance on degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10 mM phosphate-buffered aqueous solution (pH 7.4) to simulate physiological and standard environmental pH.

    • Causality: Buffering prevents the localized pH drop caused by the generation of hydrobromic acid (HBr) during hydrolysis, which could auto-catalyze or artificially alter the reaction kinetics.

  • Analyte Introduction: Dissolve 4-(Bromomethyl)nonane and 1-Bromodecane in separate acetonitrile vials to create 100 mM stock solutions. Spike 100 µL of stock into 100 mL of the buffered matrix (final concentration 100 µM, 0.1% co-solvent).

    • Causality: Long-chain halides are highly hydrophobic. The 0.1% acetonitrile acts as a co-solvent to ensure homogeneous dissolution without significantly altering the dielectric constant of the water.

  • Kinetic Sampling & Quenching: Incubate sealed flasks at 25°C in the dark (to prevent photolysis). Extract 1 mL aliquots at 0, 24, 48, and 72 hours. Immediately partition the aliquot with 1 mL of hexane containing 10 µM deuterated 1-bromooctane (Internal Standard).

    • Causality: The hexane extraction serves a dual, self-validating purpose: it isolates the unreacted lipophilic halide for GC-MS analysis and instantly quenches the aqueous hydrolysis reaction by removing the electrophile from the aqueous nucleophile (water).

  • GC-MS Quantification: Analyze the hexane layer using Gas Chromatography-Mass Spectrometry. Calculate the degradation half-life (t₁/₂).

    • Expected Outcome: 4-(Bromomethyl)nonane will exhibit a slightly longer half-life than 1-bromodecane due to the steric bulk of the branched alkyl chain shielding the electrophilic carbon from nucleophilic attack.

Environmental Fate Visualization

EnvFate Source Alkyl Halide Emission ShortChain Short-Chain Halides (e.g., Methyl Bromide) Source->ShortChain High Volatility LongChain Long-Chain Branched (e.g., 4-(Bromomethyl)nonane) Source->LongChain Low Volatility Stratosphere Stratospheric Transport (Ozone Depletion) ShortChain->Stratosphere UV Photolysis Aquatic Aquatic/Soil Partitioning (High Log Kow) LongChain->Aquatic Deposition/Runoff Bioaccum Bioaccumulation Risk Aquatic->Bioaccum Lipophilic Persistence Degradation Hydrolysis & Biodegradation Aquatic->Degradation Abiotic/Biotic Breakdown

Environmental fate pathways of short-chain vs. long-chain branched alkyl halides.

Conclusion & Strategic Recommendations

While 4-(Bromomethyl)nonane effectively eliminates the stratospheric ozone risks associated with short-chain alkyl halides[4], its high lipophilicity shifts the environmental burden to aquatic ecosystems[5]. Pharmaceutical manufacturers utilizing branched long-chain halides must implement rigorous wastewater treatment (e.g., advanced oxidation processes) and closed-loop solvent recovery to mitigate the bioaccumulation potential of these essential synthetic intermediates.

References
  • Reduction of Resource Use & Waste Generation in Nucleophilic Substitutions: “Low Waste” Alkyl Halide Synthesis. ChemRxiv. 1

  • 4-(Bromomethyl)nonane | C10H21Br | CID 66050301. PubChem - NIH.3

  • Chemical and Radiative Effects of Halocarbons and Their Replacement Compounds. Intergovernmental Panel on Climate Change (IPCC). 4

  • Alkyl Halides Group - Information Sheet. Canada.ca. 5

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press.2

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-(Bromomethyl)nonane

Advanced Operational and Safety Protocol: Handling 4-(Bromomethyl)nonane As a Senior Application Scientist, ensuring laboratory safety requires moving beyond rote memorization of Safety Data Sheets (SDS). It requires a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Protocol: Handling 4-(Bromomethyl)nonane

As a Senior Application Scientist, ensuring laboratory safety requires moving beyond rote memorization of Safety Data Sheets (SDS). It requires a deep, mechanistic understanding of the chemicals we handle. This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals working with 4-(Bromomethyl)nonane.

Mechanistic Rationale for Stringent Handling

4-(Bromomethyl)nonane (CAS: 1497343-76-6) is a branched aliphatic alkyl bromide utilized extensively as an intermediate in organic synthesis and drug development. The primary hazard of this compound is rooted in its chemical structure: the highly electrophilic carbon atom adjacent to the bromine leaving group makes it a potent alkylating agent.

In biological systems, this electrophilicity drives bimolecular nucleophilic substitution (SN2) reactions with critical biological nucleophiles, such as the sulfhydryl groups of cysteine or the amine groups of nucleic acids. This irreversible alkylation is the mechanistic cause of the severe skin burns, serious eye damage, and respiratory toxicity associated with alkyl bromides[1]. Furthermore, the lipophilic nine-carbon (nonane) chain facilitates rapid penetration through cellular lipid bilayers, exacerbating dermal toxicity and rendering the compound highly toxic to aquatic life with long-lasting environmental effects[2].

Toxicology AlkylBromide 4-(Bromomethyl)nonane (Electrophilic Agent) Reaction SN2 Alkylation Reaction AlkylBromide->Reaction Nucleophile Biological Nucleophiles (Proteins, DNA, Lipids) Nucleophile->Reaction Damage Cellular Damage & Irritation Reaction->Damage Symptoms Skin Burns, Eye Damage, Aquatic Toxicity Damage->Symptoms

Caption: Mechanistic pathway of cellular damage via SN2 alkylation by 4-(Bromomethyl)nonane.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive halogenated organics. The nonane tail acts as a non-polar solvent capable of swelling and degrading standard elastomers, while the bromomethyl group actively alkylates compromised barriers[3].

PPE CategoryRecommended SpecificationMechanistic Causality & Rationale
Hand Protection Composite laminate gloves (e.g., Silver Shield/4H) under heavy-duty outer Nitrile (min 8 mil).Halogenated alkanes rapidly permeate thin latex or standard nitrile. The laminate prevents chemical breakthrough, while the outer nitrile provides mechanical dexterity.
Eye/Face Protection Snug-fitting chemical splash goggles paired with a full face shield.Alkyl bromides cause irreversible corneal damage upon contact. The high boiling point means splashes persist on surfaces and do not rapidly evaporate[1].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) and chemical-resistant neoprene apron.Prevents dermal exposure. Organic bromides can evolve toxic Hydrogen Bromide (HBr) gas upon thermal decomposition, necessitating FR gear near heat sources.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges (e.g., EN 14387 standard).Required if handling outside a certified fume hood to prevent inhalation of aerosols that cause severe respiratory tract burns[2].

Standard Operating Procedure (SOP): Handling & Dispensing

To ensure absolute safety and chemical integrity, 4-(Bromomethyl)nonane must be handled under inert, moisture-free conditions.

Step-by-Step Methodology:

  • Environmental Setup: Conduct all operations inside a certified Class II Type B2 chemical fume hood with a minimum face velocity of 100 fpm. Keep all materials away from laboratory drains to prevent aquatic environmental contamination[4].

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Causality: While not pyrophoric, ambient moisture slowly hydrolyzes the alkyl bromide into hydrobromic acid (HBr) and the corresponding alcohol, degrading reagent purity and increasing the corrosive hazard.

  • Dispensing: Use a glass syringe with a PTFE-tipped plunger or a Schlenk line. Causality: Do not use plastic syringes with rubber gaskets or plastic transfer buckets. The lipophilic nonane chain will swell and degrade the rubber, leading to catastrophic leaks and contamination[3].

  • Transfer: Add the reagent dropwise to the reaction mixture to strictly control the exothermic nature of subsequent nucleophilic substitutions.

Experimental Protocol: Nucleophilic Substitution Workflow

When utilizing 4-(Bromomethyl)nonane in drug development (e.g., alkylating a secondary amine), the protocol must inherently manage the reaction's exotherm and acidic byproducts.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with Argon.

  • Solvent & Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) and a mild non-nucleophilic base (e.g., Potassium Carbonate, K2​CO3​ ). Causality: K2​CO3​ acts as an acid scavenger, neutralizing the HBr byproduct and driving the equilibrium forward without participating in competing nucleophilic attacks.

  • Reagent Introduction: Inject the amine nucleophile. Subsequently, add 4-(Bromomethyl)nonane dropwise over 15 minutes at 0°C. Causality: Dropwise addition at low temperatures controls the exothermic SN2 reaction and minimizes polyalkylation side-reactions.

  • Quenching (Self-Validation): Once Thin Layer Chromatography (TLC) indicates complete consumption of the bromide, quench the reaction by slowly adding saturated aqueous ammonium chloride ( NH4​Cl ). Causality: NH4​Cl safely destroys any trace unreacted electrophiles and neutralizes the basic environment, validating that the mixture is safe for aqueous extraction.

Self-Validating Spill Response & Decontamination

A spill of 4-(Bromomethyl)nonane requires immediate chemical neutralization, not just physical absorption.

Step-by-Step Methodology:

  • Containment: Surround the spill with an inert absorbent (e.g., dry sand or diatomaceous earth). Do not use combustible materials like sawdust[4].

  • Chemical Quenching: Apply a 10% w/v aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) mixed with a mild amine (e.g., ethanolamine) over the spill. Causality: Thiosulfate is a potent nucleophile that rapidly reacts with the alkyl bromide via SN2 to form a water-soluble, non-hazardous Bunte salt, fundamentally neutralizing the alkylating hazard.

  • Self-Validation (NBP Test): To confirm complete decontamination, swab the area and test the swab with a 5% solution of 4-(4-nitrobenzyl)pyridine (NBP) in acetone, followed by a drop of dilute base. Causality: NBP is a colorimetric indicator for alkylating agents. If the swab turns blue/purple, unreacted 4-(Bromomethyl)nonane remains. Repeat the thiosulfate quench until the NBP test remains colorless, validating a safe environment.

  • Disposal: Collect the neutralized slurry into a labeled, sealable high-density polyethylene (HDPE) container.

Workflow Setup 1. Fume Hood Setup (>100 fpm, Argon Purge) PPE 2. Don Advanced PPE (Silver Shield Gloves, Goggles) Setup->PPE Dispense 3. Dispense Reagent (Glass Syringe / PTFE) PPE->Dispense Spill Spill Occurs? Dispense->Spill Quench Quench with Na2S2O3 (Form Bunte Salt) Spill->Quench Yes Waste Halogenated Waste Segregation Spill->Waste No Spill Validate NBP Colorimetric Test (Blue = Fail, Clear = Pass) Quench->Validate Validate->Quench Fail (Blue) Validate->Waste Pass (Clear)

Caption: Self-validating operational workflow and spill response for 4-(Bromomethyl)nonane.

Halogenated Waste Disposal Plan

Improper disposal of alkyl bromides poses severe environmental and regulatory risks.

  • Segregation: All waste containing 4-(Bromomethyl)nonane must be strictly segregated into "Halogenated Organic Waste" streams. Causality: Mixing halogenated waste with non-halogenated solvents complicates incineration processes and can lead to the formation of highly toxic dioxins and furans upon combustion.

  • Labeling & Storage: Clearly label containers as "Toxic, Aquatic Hazard, Halogenated Organic Waste". Store in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong bases and oxidizing agents[3]. Dispose of via an approved, licensed chemical waste disposal facility[1].

References

  • - sigmaaldrich.com

  • 1 - merckmillipore.com

  • 3 - apolloscientific.co.uk 4. - sigmaaldrich.com 5.2 - fishersci.com

  • 4 - carlroth.com

Sources

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